5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
Description
BenchChem offers high-quality 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-5-8(13)9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYMGPMNHLGSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering the 3D Pharmacophore: A Technical Guide to 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
Executive Summary
The transition from flat, two-dimensional aromatic rings to three-dimensional,
Structural Rationale and Bioisosteric Paradigm
In drug development, the piperazine ring is ubiquitous but often suffers from metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and off-target promiscuity due to its basicity and conformational flexibility. The 2,5-diazabicyclo[2.2.2]octane core addresses these flaws by introducing a rigid, bridged architecture that increases the fraction of
The specific modifications in 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one serve distinct, causal purposes in synthetic and medicinal chemistry:
-
The[2.2.2] Bridged Core: Imparts extreme conformational rigidity. This locks the spatial orientation of the nitrogen vectors, reducing the entropic penalty upon target binding compared to flexible monocyclic analogs[2].
-
The 3-One (Lactam) Motif: The introduction of a carbonyl adjacent to the nitrogen fundamentally alters the molecule's electronic profile. It converts a basic amine into a neutral lactam, lowering the overall basicity (
) of the scaffold. This causality is critical: reducing basicity directly correlates with improved membrane permeability, reduced hERG liability, and enhanced metabolic stability[3]. -
The 5-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal reactivity. By masking the secondary amine at position 5, chemists can selectively functionalize the lactam nitrogen (position 2) via alkylation or cross-coupling without cross-reactivity.
Logical workflow of bioisosteric evolution from piperazine to the target scaffold.
Quantitative Physicochemical Comparison
To understand the structural superiority of this scaffold, we must evaluate the quantitative shifts in its physicochemical properties. The table below summarizes the impact of the bridged lactam architecture.
| Property / Metric | Piperazine | 2,5-Diazabicyclo[2.2.2]octane | 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one |
| 1.00 | 1.00 | 0.73 (due to Boc/Carbonyl) | |
| Topological Polar Surface Area | 24.1 Ų | 24.1 Ų[2] | ~58.3 Ų |
| Basic Centers ( | 2 | 2 | 0 (Lactam & Carbamate are neutral) |
| Conformational States | Multiple (Chair/Boat) | Locked (Bridged) | Locked (Bridged) |
| H-Bond Acceptors | 2 | 2 | 4 |
Self-Validating Synthetic Methodology
The synthesis of highly strained bridged bicyclic systems cannot rely on standard linear alkylations due to prohibitive ring-strain barriers. Instead, the most robust, field-proven methodology utilizes a Dieckmann-analogous cyclization starting from a chiral pool precursor[4].
The following protocol is designed as a self-validating system: each step includes specific in-process controls (IPCs) to ensure the mechanistic integrity of the intermediate before proceeding.
Step-by-Step Protocol: Dieckmann-Analogous Cyclization Pathway
Step 1: Preparation of the Linear Precursor
-
Procedure: Begin with (S)-aspartate or (S)-glutamate derivatives to establish the stereocenter. Perform reductive amination with a protected aminoacetaldehyde to form a highly functionalized linear diamine.
-
Causality: A chiral pool approach is chosen over asymmetric catalysis because it guarantees >99% enantiomeric excess (ee) from the outset, preventing costly chiral separations downstream.
-
Validation (IPC): Chiral HPLC must confirm retention of stereochemical integrity. LC-MS should show the exact mass of the linear precursor.
Step 2: Intramolecular Dieckmann-Analogous Cyclization
-
Procedure: Dissolve the linear precursor in anhydrous THF. Cool to -78°C. Add a strong, non-nucleophilic base (e.g., Lithium hexamethyldisilazide, LiHMDS) dropwise to deprotonate the
-carbon. Allow the reaction to warm to room temperature to facilitate the intramolecular attack on the ester carbonyl. -
Causality: LiHMDS is selected because its steric bulk prevents nucleophilic attack on the ester, ensuring exclusively acid-base chemistry. The low temperature controls the kinetic deprotonation, while warming provides the thermodynamic energy required to overcome the strain of forming the [2.2.2] bicyclic system[4].
-
Validation (IPC): Reaction progress is monitored by TLC. The intermediate hemiketal anion must be trapped (e.g., with TMS-Cl) to drive the equilibrium forward, verified by
NMR showing the disappearance of the linear -protons.
Step 3: Lactamization and Orthogonal Protection
-
Procedure: Treat the cyclized intermediate with mild acid to reveal the ketone (forming the 3-one lactam). Subsequently, react the crude mixture with Di-tert-butyl dicarbonate (
) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in Dichloromethane (DCM). -
Causality: The lactam forms spontaneously due to the proximity of the nitrogen and the carbonyl. DMAP acts as an acyl transfer catalyst, accelerating the Boc protection of the sterically hindered secondary amine at position 5.
-
Validation (IPC): Final product verification requires 2D NMR (HSQC/HMBC). Specifically, HMBC correlations must show cross-peaks between the Boc methyl protons and the carbamate carbonyl, as well as the lactam nitrogen proton and the adjacent ketone, confirming the regioselectivity of the protection.
Self-validating synthetic workflow for the bridged bicyclic lactam.
Applications in Target-Oriented Drug Design
The integration of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one into lead optimization campaigns yields profound pharmacological benefits.
Overcoming Amide Bond Instability
Typical amide bonds feature high resonance energy (15–20 kcal/mol) but can be susceptible to enzymatic cleavage by specific proteases or unique P450 enzymes[3]. However, incorporating the amide into a strained [2.2.2] bicyclic framework geometrically alters the amide bond. The conformational restriction prevents the enzymatic active sites from achieving the necessary transition state geometry for hydrolysis, rendering the lactam highly resistant to standard proteolytic degradation.
Three-Dimensional Vector Projection
Unlike flat aromatic rings or rapidly interconverting saturated rings (like piperidine), the 2,5-diazabicyclo[2.2.2]octane core projects its substituents in a highly predictable, three-dimensional space[1]. Once the Boc group is removed (deprotection via TFA/DCM), the resulting secondary amine can be coupled to pharmacophores targeting deep, narrow binding pockets. The rigid distance and angle between the N2 and N5 atoms act as a precise molecular ruler, ensuring that attached pharmacophores are held in the exact orientation required for optimal target engagement.
Conclusion
5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one represents a masterclass in structural engineering. By combining the 3D spatial advantages of a bridged bicyclic system with the metabolic stability of a lactam and the synthetic versatility of a Boc-protected amine, it provides researchers with a robust tool to overcome the limitations of traditional flat heterocycles. Mastery of its Dieckmann-analogous synthesis and understanding the causality behind its physicochemical properties are essential for modern drug development professionals aiming to design the next generation of highly selective, metabolically stable therapeutics.
References
-
Fungal P450 Deconstructs the 2,5-Diazabicyclo[2.2.2]octane Ring En Route to the Complete Biosynthesis of 21R-Citrinadin A Journal of the American Chemical Society - ACS Publications[Link]
-
Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization ResearchGate[Link]
-
2,5-Diazabicyclo(2.2.2)octane | C6H12N2 | CID 423347 PubChem[Link]
-
Three-dimensional saturated C(sp3)-rich bioisosteres for benzene National Center for Biotechnology Information (PMC)[Link]
Sources
2,5-diazabicyclo[2.2.2]octane scaffold properties
Title: The 2,5-Diazabicyclo[2.2.2]octane Scaffold: Physicochemical Profiling, Bioisosteric Applications, and Synthetic Methodologies
Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter hit compounds that suffer from poor metabolic stability or off-target promiscuity due to excessive conformational flexibility. While the piperazine ring is a ubiquitous motif in drug discovery, its conformational freedom can lead to high entropic penalties upon target binding. Enter the 2,5-diazabicyclo[2.2.2]octane scaffold—a conformationally restricted, bridged bioisostere of piperazine. By introducing an ethylene bridge across the 2,5-positions of the piperazine ring, we lock the molecule into a rigidified, boat-like topology. This technical guide dissects the physicochemical properties, structural advantages, and self-validating synthetic protocols for this highly valuable scaffold.
Structural and Physicochemical Profiling
The addition of the two-carbon bridge fundamentally alters the thermodynamic profile of the molecule without drastically changing its electronic characteristics. The basicity of the secondary amines remains largely intact, allowing the scaffold to maintain critical electrostatic interactions (e.g., salt bridges with aspartate or glutamate residues in receptor binding pockets). However, the lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are fine-tuned.
Causality of Property Shifts: The rigidity prevents the ring from adopting multiple low-energy conformations in aqueous solution[1]. This pre-organization means that when the drug binds to its target, the loss of conformational entropy (
Table 1: Comparative Physicochemical Data
| Property | Piperazine (Unsubstituted) | 2,5-Diazabicyclo[2.2.2]octane | Causality / Impact on Drug Design |
|---|---|---|---|
| Molecular Weight | 86.14 g/mol | 112.17 g/mol | Slight increase due to the ethylene bridge; remains highly lead-like. |
| LogP (Predicted) | -1.17 | -0.11 to 0.32[2] | Increased lipophilicity improves membrane permeability while retaining aqueous solubility. |
| pKa (Strongest Basic) | ~9.8 | ~10.6[3] | Slight increase in basicity ensures reliable protonation at physiological pH (7.4). |
| TPSA | 24.1 Ų | 15.3 Ų[3] | Reduced polar surface area aids in blood-brain barrier (BBB) penetration for CNS targets. |
Medicinal Chemistry: The Sigma-1 Receptor Paradigm
One of the most compelling applications of the 2,5-diazabicyclo[2.2.2]octane scaffold is in the development of Sigma-1 (
Historically, flexible piperazine derivatives exhibited moderate affinity for the
Logical flow of piperazine rigidification to target Sigma-1 receptors.
Experimental Methodology: Dieckmann-Analogous Cyclization
Synthesizing the 2,5-diazabicyclo[2.2.2]octane core requires precise stereochemical control. The most robust method is a chiral-pool synthesis starting from (S)-aspartate, utilizing a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates[5].
As an application scientist, I emphasize that this protocol is a self-validating system : the use of a kinetic trapping agent (TMSCl) prevents the reverse reaction, and the subsequent acidic workup acts as an intrinsic purification step, driving the reaction exclusively toward the thermodynamically stable bicyclic dione.
Step-by-Step Protocol: Synthesis of the Bicyclic Core
Objective: Formation of (+)-(1S,4S)-5-Allyl-2-(4-methoxybenzyl)-2,5-diazabicyclo[2.2.2]octane-3,6,7-trione via a silyl ketal intermediate[5].
-
Preparation and Cooling: Dissolve the starting material, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (1.40 mmol), in 30 mL of anhydrous THF under a strict N
atmosphere. Cool the reaction vessel to –78 °C.-
Causality: Cryogenic temperatures are mandatory to prevent premature, uncontrolled intermolecular condensations and to ensure strictly kinetic deprotonation.
-
-
Kinetic Deprotonation: Dropwise add 2.1 mL of a 2 M solution of Sodium Hexamethyldisilazane (NaHMDS) in THF (4.20 mmol). Stir at –78 °C for 40 minutes.
-
Causality: NaHMDS is a strong, sterically hindered, non-nucleophilic base. It selectively deprotonates the alpha-carbon without attacking the ester carbonyl, forming the intermediate hemiketal anion.
-
-
Silyl Trapping: Slowly inject 0.45 mL (3.50 mmol) of chlorotrimethylsilane (TMSCl). Maintain at –78 °C for 1 hour, then allow the mixture to warm to room temperature and stir for 2 hours.
-
Causality: The highly strained bicyclo[2.2.2]octane system is energetically unfavorable to form directly. TMSCl traps the transient lithium alcoholate as a mixed methyl silyl acetal, pulling the reaction equilibrium forward (Le Chatelier's principle).
-
-
Quench and Extraction: Quench the reaction with a saturated NaHCO
solution. Extract the aqueous layer three times with CH Cl . Dry the organic layers over Na SO and concentrate under vacuum. -
Acidic Cleavage and Lactamization: Dissolve the crude silyl acetal in a degassed mixture of THF/0.5 M HCl (9:1 ratio, 20 mL). Stir at room temperature for 16 hours.
-
Causality: The acidic environment hydrolyzes the TMS ether and the methyl ether, triggering the final lactamization to yield the 2,5-diazabicyclo[2.2.2]octane-3,6,7-trione core[5].
-
-
Final Isolation: Extract with CH
Cl , dry, and purify via flash chromatography (cyclohexane/ethyl acetate).-
Self-Validation Check: Perform HPLC analysis. A retention time (
) of ~13.7 min with >97.1% purity confirms successful cyclization and diastereoselectivity[5].
-
Conclusion
The 2,5-diazabicyclo[2.2.2]octane scaffold represents a masterclass in rational drug design. By converting a flexible piperazine into a rigid, 3D-defined architecture, medicinal chemists can drastically reduce entropic binding penalties, tune lipophilicity, and achieve exquisite target selectivity—particularly against complex targets like the
References
1 - ArTS 3.5 - Australian Journal of Chemistry (CSIRO Publishing) 4. 2 - EnamineStore 5. 3 - GuidechemSources
Engineering Conformational Rigidity: A Technical Guide to CAS 1704720-79-5 Derivatives in Drug Discovery
Executive Overview
The molecule 2,5-diazabicyclo[2.2.2]octan-3-one (CAS No. 1704720-79-5) represents a highly privileged, conformationally restricted bridged bicyclic scaffold. In modern medicinal chemistry, the transition from flat, flexible heterocycles to rigid, sp³-rich 3D architectures is a proven strategy to enhance target selectivity and reduce entropic penalties upon binding. Derivatives of this core have recently emerged as critical components in two major therapeutic arenas: the development of cytotoxic Sigma-1 (σ1) receptor antagonists for oncology, and the discovery of ultra-potent, monokinase-selective Bone Morphogenetic Protein Receptor Type II (BMPR2) inhibitors.
This whitepaper synthesizes the structural rationale, mechanistic pathways, and self-validating synthetic protocols required to leverage 2,5-diazabicyclo[2.2.2]octane derivatives in advanced drug development.
The Thermodynamic Advantage of the Bicyclic Scaffold
The fundamental causality behind incorporating the 2,5-diazabicyclo[2.2.2]octane core lies in thermodynamics. Flexible monocyclic piperazines or linear alkylamines suffer a high loss of conformational entropy when binding to a target protein. By bridging the piperazine ring to form a bicyclo[2.2.2]octane system, chemists pre-organize the basic amine and flanking hydrophobic regions into a rigid 3D vector.
For example, when targeting the σ1 receptor, rigidification of a flexible precursor into a 2,5-diazabicyclo[2.2.2]octane derivative resulted in a 30-fold improvement in σ1 Ki affinity (1)[1]. This rigid framework perfectly aligns the basic nitrogen to form a critical ionic bond with the Glu172 residue of the σ1 receptor, locking the ligand into the binding pocket with minimal energy expenditure[1].
Therapeutic Applications & Mechanistic Pathways
Sigma Receptor Antagonism in Oncology
Sigma receptors (σ1 and σ2) are non-GPCR transmembrane chaperone proteins localized primarily at the endoplasmic reticulum (ER) membrane, where they regulate intracellular Ca²⁺ homeostasis and ER stress[1]. Because σ receptors are heavily overexpressed in aggressive tumor cells, they are prime targets for cytotoxic agents.
Derivatives of 2,5-diazabicyclo[2.2.2]octane act as potent σ1 antagonists. By binding to the receptor, they inhibit its chaperone function, triggering severe ER stress. This leads to dysregulated calcium efflux into the mitochondria, ultimately inducing apoptosis in human tumor cell lines (such as A427 lung cancer cells) (2)[2].
Mechanistic pathway of tumor cell apoptosis induced by rigidified sigma-1 receptor antagonists.
BMPR2-Selective Kinase Inhibition
The overactivation of the Bone Morphogenetic Protein (BMP) signaling pathway is implicated in severe skeletal defects and cancers. However, developing monokinase-selective inhibitors for BMPR2 has historically been hindered by the highly conserved nature of the TGF-β family kinase domains.
By utilizing DNA-Encoded Chemical Library (DEL) screening across 4.17 billion compounds, researchers identified 2,5-diazabicyclo[2.2.2]octane derivatives (e.g., CDD-1115 and CDD-1431) as highly selective BMPR2 inhibitors (3)[3]. The rigid bicyclic core provides the exact spatial geometry needed to exploit subtle differences in the BMPR2 ATP-binding pocket, achieving >110-fold selectivity over related kinases[4].
DNA-Encoded Library (DEL) screening workflow for discovering BMPR2-selective kinase inhibitors.
Biosynthetic Deconstruction in Fungi
Beyond synthetic applications, the 2,5-diazabicyclo[2.2.2]octane ring is a critical intermediate in the biosynthesis of prenylated indole alkaloids (PIAs) like 21R-citrinadin A. In nature, typical amide bonds are highly stable due to resonance energy (15–20 kcal/mol). However, a unique fungal P450 enzyme, CtdY, has evolved to specifically catalyze the oxidative cleavage of the rigid amide bond within the 2,5-diazabicyclo[2.2.2]octane system, demonstrating the biological significance of this scaffold's ring strain (5)[5].
Quantitative Structure-Activity Relationships (QSAR)
The following table summarizes the pharmacological profiling of key 2,5-diazabicyclo[2.2.2]octane derivatives, highlighting how structural modifications impact potency.
| Compound | Target | Primary Indication | Potency (IC₅₀ / Kᵢ) | Key Structural Feature & Rationale |
| Compound 29 | Sigma-1 Receptor | Oncology (Cytotoxicity) | Kᵢ = 6.5 nM | Rigidified bicyclic core reduces entropic penalty[1]. |
| CDD-1115 | BMPR2 Kinase | Skeletal Defects / Cancer | IC₅₀ = 6.2 nM | Parent hit from DEL; 3-fluoro-4-nitrobenzoic acid moiety[4]. |
| CDD-1431 | BMPR2 Kinase | Skeletal Defects / Cancer | IC₅₀ = 20.6 nM | High molecular weight (658.78 Da) parent hit[3]. |
| CDD-1281 | BMPR2 Kinase | Skeletal Defects / Cancer | IC₅₀ = 1.2 nM | Optimized metabolic stability; 1.5-fold higher potency than CDD-1115[4]. |
| CDD-1653 | BMPR2 Kinase | Skeletal Defects / Cancer | IC₅₀ = 2.8 nM | Truncated N-fluoro-N-azetidine piperazine to reduce molecular weight[3]. |
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps and mechanistic rationales for critical experimental choices.
Protocol: Dieckmann-Analogous Cyclization of 2,5-Diazabicyclo[2.2.2]octanes
The synthesis of the bicyclic core is challenging due to the high strain energy of the [2.2.2] system compared to monocyclic precursors.
-
Deprotonation: Dissolve the precursor, methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate, in anhydrous THF. Cool to -78°C and add a strong base (e.g., LDA) dropwise.
-
Causality: The extreme low temperature is mandatory to prevent unwanted side reactions and the degradation of the highly strained intermediate[2].
-
-
Cyclization and Trapping: Stir for 30 minutes, then immediately add trimethylsilyl chloride (Me₃SiCl) to trap the intermediate hemiketal anion.
-
Causality: Because the bicyclo[2.2.2]octane system has high ring strain, the equilibrium naturally favors the reverse reaction (ring opening). Trapping the anion as a TMS-ether is the only way to drive the reaction forward and lock the bicyclic structure[2].
-
-
Self-Validation (LC-MS/NMR): Analyze the crude product via ¹H-NMR. The successful reaction is validated by the appearance of a distinct TMS-ether peak (~0.1 ppm) and the disappearance of the linear acetate protons, confirming cyclization rather than starting material recovery.
Protocol: DEL Affinity Screening for BMPR2 Inhibitors
This protocol isolates ultra-potent binders (like CDD-1115) from a pool of billions of molecules.
-
Target Immobilization: Immobilize the recombinant BMPR2 kinase domain onto magnetic beads via a His-tag or biotin-streptavidin linkage.
-
Causality: Immobilization allows for rapid magnetic separation of binders from the 4.17 billion compound library, minimizing nonspecific background noise[3].
-
-
Affinity Selection: Incubate the DNA-Encoded Library with the immobilized target in a buffer containing a blocking agent (e.g., BSA or sheared salmon sperm DNA).
-
Causality: The blocking agents saturate non-specific binding sites on the beads and plasticware, ensuring that only target-specific binders (like the 2,5-diazabicyclo[2.2.2]octane core) are retained[3].
-
-
Stringent Washing & Elution: Wash the beads 5–7 times with buffer. Elute the bound compounds by heating to 95°C for 10 minutes.
-
Self-Validation (Control Matrix): Simultaneously run a parallel screen using denatured BMPR2 or empty beads.
-
Validation Logic: If the DNA tags enriched in the active target pool are absent in the control pool, the hits are validated as true target-specific binders rather than false-positive bead-binders[3].
-
References
1.[1] Fallica, A. N., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS/Semantic Scholar. Available at: 2.[2] Weber, F., et al. (2016). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. ResearchGate. Available at: 3.[5] Teng, Y., et al. (2021). A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. PMC/NIH. Available at: 4.[3] Modukuri, R. K., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. ACS Publications. Available at: 5.[4] Modukuri, R. K., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. PMC/NIH. Available at:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
Escaping the Flatland: A Technical Guide to Rigid Bicyclic Piperazine Bioisosteres in Modern Drug Discovery
Executive Summary: The Piperazine Paradox
Piperazine is one of the most ubiquitous structural motifs in medicinal chemistry, present in over 100 FDA-approved drugs ranging from kinase inhibitors (imatinib) to antivirals[1]. Its popularity stems from its favorable physicochemical properties, synthetic tractability, and ability to act as a rigid vector for pharmacophore alignment. However, this reliance has created a "piperazine paradox." The high basicity of the secondary amine (pKa ~9.8) frequently leads to off-target hERG channel blockade and subsequent cardiotoxicity, while its exposed sp²-like flat topology makes it highly susceptible to cytochrome P450 (CYP)-mediated N-dealkylation and oxidation[2]. Furthermore, the dense intellectual property (IP) space surrounding piperazine derivatives severely limits novel drug patentability.
To overcome these liabilities, modern drug discovery has pivoted toward rigid bicyclic piperazine bioisosteres . By introducing bridged, fused, or spirocyclic architectures, medicinal chemists can increase the fraction of sp³ carbons (Fsp³), attenuate basicity, and sterically shield metabolic hotspots, all while maintaining the precise exit vectors required for target engagement[3],[4].
Mechanistic Rationale for Rigidification
The transition from a simple piperazine ring to a rigid bicyclic system is driven by three core physicochemical principles:
A. Conformational Preorganization and Entropic Advantage
Acyclic or highly flexible rings incur a significant entropic penalty upon binding to a target receptor, as they must freeze into a single bioactive conformation. Rigid bicyclic systems (e.g., diazabicycloalkanes) are conformationally locked. This preorganization reduces the entropic cost of binding, often leading to increased target affinity. For example, replacing a piperazine moiety with a bridged 2,5-diazabicyclo[2.2.1]heptane analog has been shown to maintain or even enhance nanomolar affinity for σ2 receptors (Akinyeke et al., 2022)[3].
B. pKa Attenuation and hERG Mitigation
The human ether-a-go-go-related gene (hERG) potassium channel is highly promiscuous, binding lipophilic cations via strong cation-π interactions with Tyr652 and Phe656 residues in its central cavity. Standard piperazines are heavily protonated at physiological pH. Bicyclic bioisosteres mitigate this liability through two mechanisms:
-
Inductive Effects & Hybridization : Ring strain in spirocycles or bridged systems alters the s-character of the nitrogen lone pair, often lowering the pKa by 0.5 to 1.5 units compared to piperazine. This reduces the fraction of the positively charged species at pH 7.4 (Jamieson et al., 2006)[2].
-
Steric Shielding : The bulky 3D architecture of bicyclic systems physically prevents the deep insertion of the amine into the hERG pore, disrupting the critical cation-π interaction (Hanessian et al., 2018)[5].
Mechanistic pathway illustrating hERG liability mitigation via rigidification.
C. Exit Vector Tuning
Piperazine provides a linear 180° exit vector (in its idealized chair conformation). Bicyclic systems offer a diverse array of topological angles. For instance, octahydropyrrolo[3,4-c]pyrrole provides a distinct vector angle that has proven highly effective in replacing piperazine scaffolds in antiviral and CNS drug discovery (Meanwell et al., 2022)[4].
Core Archetypes of Bicyclic Bioisosteres
-
Bridged Bicycles (e.g., 2,5-Diazabicyclo[2.2.1]heptane): These structures force the piperazine-like nitrogens into a rigid boat-like conformation. They are excellent for increasing Fsp³ and improving metabolic stability by sterically blocking CYP access to the α-carbons[3].
-
Fused Bicycles (e.g., Octahydropyrrolo[3,4-c]pyrrole): Consisting of two fused five-membered rings, these systems offer a more compact 3D footprint while altering the distance and angle between the basic centers[4].
-
Spirocycles (e.g., 2,6-Diazaspiro[3.3]heptane): Characterized by two rings sharing a single carbon atom, spirocycles provide highly linear exit vectors similar to piperazine but with extreme rigidity. Replacing the piperazine ring in the PARP inhibitor Olaparib with a spirodiamine analogue significantly reduced cytotoxicity while maintaining efficacy (Reilly et al., 2018)[1].
Quantitative ADME/Tox Profiling
When replacing a piperazine core, the physicochemical shifts must be carefully quantified. The table below summarizes the typical property shifts observed when transitioning from a standard piperazine to various bicyclic archetypes.
| Bioisostere Archetype | Structural Example | Relative pKa Shift | Fsp³ Character | Primary Advantage | Typical Liability |
| Standard Piperazine | Piperazine | Baseline (~9.8) | Low (0.0) | High synthetic tractability | hERG toxicity, fast clearance |
| Bridged Bicycle | 2,5-Diazabicyclo[2.2.1]heptane | -0.5 to -1.0 | High (0.71) | Enhanced metabolic stability | Difficult late-stage functionalization |
| Fused Bicycle | Octahydropyrrolo[3,4-c]pyrrole | -0.2 to -0.8 | Medium (0.66) | Distinct vector angles | Stereochemical complexity (chiral centers) |
| Spirocycle | 2,6-Diazaspiro[3.3]heptane | -1.0 to -1.5 | High (0.85) | Linear exit vectors, low hERG | High ring strain, synthesis cost |
Experimental Methodologies for Bioisostere Validation
To ensure scientific integrity, the evaluation of a new bicyclic bioisostere must follow a self-validating workflow. Below are the detailed protocols for synthesizing these hindered systems and validating their safety profiles.
Workflow for the selection and validation of rigid bicyclic bioisosteres.
Protocol A: Buchwald-Hartwig Cross-Coupling of Sterically Hindered Bicycles
Because bicyclic diamines are highly sterically hindered, standard cross-coupling conditions often fail. This protocol utilizes specialized bulky ligands to facilitate the catalytic cycle.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), the monoprotected bicyclic diamine (e.g., Boc-2,6-diazaspiro[3.3]heptane, 1.2 eq), Pd₂(dba)₃ (0.05 eq), and the bulky biaryl phosphine ligand RuPhos (0.1 eq).
-
Base Selection (Causality): Add sodium tert-butoxide (NaOtBu, 1.5 eq). Note: A strong base is required to deprotonate the hindered secondary amine. If the substrate contains base-sensitive functional groups (e.g., esters), substitute with Cs₂CO₃ to prevent unwanted saponification.
-
Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and heat to 90°C for 12 hours under vigorous stirring.
-
Validation & Purification: Monitor conversion via LC-MS. Upon completion, cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.
Protocol B: Automated Patch-Clamp Electrophysiology (hERG Validation)
To validate that the rigidification successfully mitigated cardiotoxicity, a direct measurement of hERG channel tail currents is required.
-
Cell Preparation: Culture HEK293 cells stably expressing the human Kv11.1 (hERG) gene. Harvest cells and load them into an automated patch-clamp system (e.g., QPatch).
-
Compound Formulation: Dissolve the synthesized bioisostere in DMSO (ensuring final assay concentration ≤ 0.1% DMSO to prevent solvent-induced membrane toxicity) and dilute in extracellular recording buffer.
-
Voltage Protocol (Causality): Apply a depolarizing prepulse to +20 mV for 2 seconds. Why? This forces the hERG channels into the open and rapidly inactivated states, exposing the inner cavity where drugs bind. Follow this with a repolarizing step to -50 mV for 2 seconds to measure the outward tail current.
-
Measurement: Perfuse the compound at 5 distinct concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Measure the dose-dependent reduction in peak tail current relative to a vehicle (DMSO) control.
-
Data Analysis: Calculate the IC₅₀. A successful bioisosteric replacement should demonstrate a shift in hERG IC₅₀ from <1 µM (typical for lipophilic piperazines) to >30 µM, validating the steric shielding hypothesis.
References
-
Akinyeke, T., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. URL: [Link]
-
Meanwell, N. A., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]
-
Jamieson, C., et al. (2006). Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry, 49(17), 5029–5046. URL: [Link]
-
Hanessian, S., et al. (2018). Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters, 28(15), 2664-2668. URL: [Link]
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. URL: [Link]
Sources
Conformationally Restricted Diamine Scaffolds: Navigating 3D Chemical Space in Modern Drug Discovery
Executive Summary
The transition from flat, two-dimensional aromatic rings to complex, three-dimensional architectures is a defining hallmark of contemporary medicinal chemistry. At the forefront of this structural evolution are Conformationally Restricted Diamines (CRDAs) . By locking the spatial arrangement of two nitrogen atoms within rigid bicyclic, spirocyclic, or bridged frameworks, CRDAs drastically reduce the entropic penalty of target binding, enhance metabolic stability, and provide precise vector trajectories for functionalization[1]. This technical guide explores the thermodynamic imperatives, synthetic methodologies, and pharmacokinetic advantages of integrating CRDAs into drug discovery pipelines.
The Thermodynamic and Structural Imperative of Conformational Restriction
When a flexible diamine (such as ethylenediamine or 1,3-propanediamine) binds to a protein target, it must adopt a specific bioactive conformation. This process freezes multiple rotatable bonds, resulting in a significant loss of conformational entropy (
By pre-organizing the diamine into a rigid framework—such as 2,5-diazabicyclo[2.2.1]heptane or bicyclo[1.1.1]pentane-1,3-diamine—the molecule is synthesized already in its bioactive geometry[2]. The causality is fundamental to thermodynamics: reducing the degrees of intramolecular freedom minimizes the entropic penalty upon binding, which directly translates to enhanced Gibbs free energy (
Thermodynamic logic of CRDA binding vs. flexible diamines.
Synthesis and Orthogonal Functionalization Protocols
A critical bottleneck in utilizing symmetrical CRDAs is the scalable synthesis and orthogonal protection of the two nitrogen atoms, which is required to allow divergent vector functionalization[4]. Symmetrical diamines require statistical desymmetrization to differentiate the functional groups.
Protocol: Multigram Synthesis and Mono-Boc Protection of Bicyclo[1.1.1]pentane-1,3-diamine
This self-validating protocol details the conversion of a diacid to a mono-protected diamine, utilizing a Curtius rearrangement to preserve the highly strained [1.1.1] propellane-derived core[5].
Step 1: Activation via Curtius Rearrangement
-
Procedure: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in anhydrous tert-butanol. Add triethylamine (2.5 eq) and diphenylphosphoryl azide (DPPA, 2.2 eq). Heat the mixture to 85°C for 12 hours.
-
Causality: DPPA initiates the Curtius rearrangement under mild thermal conditions. Avoiding harsh acidic or basic activation prevents the cleavage or ring-opening of the highly strained BCP core[5]. The tert-butanol acts as both solvent and trapping agent, directly yielding the di-Boc protected diamine.
-
Validation: Monitor by TLC (ninhydrin stain). The disappearance of the baseline diacid and the appearance of a highly non-polar, UV-inactive spot validates the formation of the di-Boc intermediate.
Step 2: Global Deprotection
-
Procedure: Treat the isolated di-Boc intermediate with 4M HCl in anhydrous dioxane at room temperature for 4 hours.
-
Causality: Anhydrous acidic conditions cleanly cleave the Boc groups without hydrolyzing the strained carbocycle, forcing the diamine to precipitate out of the organic solvent as a dihydrochloride salt.
-
Validation: The evolution of CO
gas will cease, and a dense white precipitate (the diamine dihydrochloride) will form, confirming complete deprotection.
Step 3: Statistical Desymmetrization
-
Procedure: Dissolve the dihydrochloride salt in a 1:1 mixture of MeOH/H
O. Adjust the pH strictly to 9.0 using 1M NaOH. Add di-tert-butyl dicarbonate (Boc O, 0.5 eq) dropwise at 0°C over 1 hour. -
Causality: The use of substoichiometric Boc
O (0.5 eq) statistically favors mono-protection over di-protection. The low temperature (0°C) slows the reaction kinetics, preventing localized runaway di-protection[4].
Step 4: Orthogonal Extraction (Self-Validating Isolation)
-
Procedure: Extract the reaction mixture with Dichloromethane (DCM) while maintaining the aqueous layer at pH 9.0. Separate the layers. Next, adjust the aqueous layer to pH 12.0 using 6M NaOH and extract extensively with Ethyl Acetate (EtOAc).
-
Causality: This pH-driven extraction is the core of the desymmetrization logic. At pH 9.0, the highly lipophilic di-Boc byproduct partitions entirely into the DCM layer. By raising the pH to 12.0, the amphiphilic mono-Boc product is deprotonated and partitions into the EtOAc layer, leaving the highly water-soluble unreacted free diamine in the aqueous phase[4].
-
Validation: LC-MS analysis of the EtOAc layer should reveal a single major peak corresponding to the [M+H]
of the mono-Boc CRDA, validating the purity of the isolated scaffold.
Step-by-step synthetic workflow for isolating mono-protected BCP diamines.
Pharmacokinetic and Physicochemical Profiling
CRDAs are frequently deployed as bioisosteres for piperazine or para-substituted anilines to increase the fraction of sp
Table 1: Comparative Physicochemical Properties of Diamine Scaffolds
| Property | Flexible Diamine (Piperazine) | Bridged CRDA (2,5-Diazabicyclo[2.2.1]heptane) | Spirocyclic CRDA (Bicyclo[1.1.1]pentane-1,3-diamine) | Causality / Structural Driver |
| Fsp | 1.00 | 1.00 | 1.00 | All scaffolds are fully saturated, maximizing 3D complexity and improving aqueous solubility. |
| pK | ~9.8 | ~8.5 | ~7.8 | Strained bridgeheads increase the s-character of the C-N bonds. This withdraws electron density from the nitrogen lone pair, significantly lowering basicity compared to flexible aliphatic amines[3]. |
| LogP (Lipophilicity) | -1.17 | -0.45 | +0.20 | The dense, rigid hydrocarbon core of CRDAs increases lipophilicity and buries polar surface area compared to the solvent-exposed flexible chain. |
| Metabolic Stability | Low (Susceptible to CYP N-dealkylation) | High (Steric shielding) | Very High (No adjacent abstractable α-protons) | Rigid 3D structures prevent optimal docking in Cytochrome P450 active sites. The lack of accessible α-protons in BCP blocks N-oxidation and dealkylation pathways[2]. |
Applications in Target Engagement: GPCRs and Kinases
The rigid vectors provided by CRDAs have been instrumental in designing highly selective ligands for complex targets, particularly G-protein coupled receptors (GPCRs) and kinases. For instance, in the development of orexin receptor antagonists, the ethylenediamine core can be conformationally restricted to probe specific regions of space within the OX1R and OX2R binding pockets[6].
Because the restricted scaffold holds the nitrogen atoms at an optimal distance, the molecule can achieve highly efficient intramolecular interactions and precise hydrogen bonding with the receptor residues[6]. This precise target engagement effectively blocks the activation of the Gq protein complex, halting the downstream Phospholipase C (PLC) signaling cascade.
GPCR signaling pathway modulation by CRDA-based orexin antagonists.
References
1.[1] Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals. 2.[6] An Investigation Towards the Synthesis of a Novel Conformationally Restricted Ethylenediamine Scaffold. Montclair State University. 3.[2] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. 4.[4] Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5. Benchchem. 5.[5] An optimized protocol for the multigram synthesis of 3-(trifluoromethyl)bicyclo[1.1.1]pent-1-ylglycine (CF3-Bpg). ResearchGate. 6.[3] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
Strategic Synthesis and Structural Divergence: 2,5-Diazabicyclo[2.2.2]octane-3-one vs. [3.2.1] Analogs
Executive Summary
The diazabicyclooctane (DBO) scaffold represents a cornerstone of modern medicinal chemistry. Historically, the field has been dominated by the 1,6-diazabicyclo[3.2.1]octane core, famously utilized in Avibactam—a first-in-class non-β-lactam β-lactamase inhibitor that forms highly stable carbamoyl–enzyme complexes to combat antimicrobial resistance[1]. However, recent synthetic innovations have expanded this chemical space, revealing the profound utility of alternative regioisomers: the 3,8-diazabicyclo[3.2.1]octanes and their structurally rearranged counterparts, the 2,5-diazabicyclo[2.2.2]octane-3-ones [2].
This technical guide dissects the mechanistic causality, thermodynamic principles, and experimental workflows governing the synthesis and divergence of these complex bicyclic systems.
Structural Paradigms & Mechanistic Causality
The 1,6-Diazabicyclo[3.2.1]octane Core (Clinical Baseline)
The 1,6-[3.2.1] system is characterized by its ability to rapidly acylate serine β-lactamases[3]. The stability of this core relies on the precise spatial arrangement of the urea/amide functionalities, which allows for reversible, covalent inhibition without rapid hydrolysis by the target enzyme[3].
The 3,8-[3.2.1] to 2,5-[2.2.2] Evolution
Unlike the 1,6-analogs synthesized via traditional cyclizations, the 3,8-diazabicyclo[3.2.1]octane core is accessed via the 1,3-dipolar cycloaddition of 3-oxidopyraziniums (azomethine ylides) with acrylates[4].
The Causality of Rearrangement: The cycloaddition reaction is strictly under kinetic control, yielding the 3,8-[3.2.1] adduct. However, this bicyclic framework possesses significant torsional ring strain. When subjected to acidic conditions, or when the dipolarophile contains specific steric bulk (e.g., a phenyl group at the C-3 position), the system undergoes a Wagner-Meerwein rearrangement [2]. The driving force (causality) behind this rearrangement is purely thermodynamic: the relief of bridgehead strain facilitates a 1,2-alkyl shift, stabilizing the carbocation intermediate and ultimately yielding the lower-energy 2,5-diazabicyclo[2.2.2]octane-3-one framework[4].
Mechanistic pathway from 3-oxidopyrazinium to 2,5-diazabicyclo[2.2.2]octane-3-one.
Quantitative Yield Analysis
The choice of dipolarophile directly dictates whether the reaction halts at the kinetic[3.2.1] product or spontaneously cascades into the thermodynamic [2.2.2] product. The data below summarizes these divergent outcomes[5].
| Dipolarophile | Primary Adduct Scaffold | Yield (%) | Mechanistic Outcome |
| Methyl Crotonate | 3,8-Diazabicyclo[3.2.1]octane | 51% | Kinetic product isolated successfully[4]. |
| tert-Butyl Acrylate | 3,8-Diazabicyclo[3.2.1]octane | 51–73% | Stable kinetic product isolated[5]. |
| Methyl 2-Phenyl Acrylate | 2,5-Diazabicyclo[2.2.2]octane | 40% | Spontaneous rearrangement due to steric bulk[4]. |
| Acrylic Acid | Tricyclic Lactone-Lactam | 71% | Rearrangement followed by intramolecular lactonization[5]. |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By isolating the kinetic intermediate before inducing the rearrangement, researchers can definitively prove the sequential nature of the Wagner-Meerwein shift.
Protocol A: Synthesis of 3,8-Diazabicyclo[3.2.1]octane (Kinetic Control)
-
Ylide Generation: Dissolve 1-(4-methoxybenzyl)-5,6-dimethyl-2(1H)-pyrazinone in an anhydrous solvent. Treat with a quaternizing agent to yield the pyrazinium salt. Deprotonate in situ using triethylamine to reveal the highly reactive 3-oxidopyrazinium ylide[4].
-
Cycloaddition: Add 1.5 equivalents of methyl crotonate dropwise at room temperature.
-
Kinetic Monitoring: Stir the mixture for exactly 6 hours. Causality: Limiting the reaction time and maintaining ambient temperature prevents the premature thermal degradation or spontaneous rearrangement of the strained kinetic adduct. Monitor via TLC until the ylide is fully consumed.
-
Isolation & Validation: Purify via flash column chromatography. The structural integrity and exo-carboxylate stereochemistry of the [3.2.1] core must be validated via HMBC and NOESY NMR experiments prior to proceeding[6].
Protocol B: Wagner-Meerwein Rearrangement to 2,5-Diazabicyclo[2.2.2]octane-3-one
-
Acidic Activation: Dissolve the purified 3,8-diazabicyclo[3.2.1]octane adduct in anhydrous CH₂Cl₂.
-
Catalysis: Introduce 10% Trifluoroacetic acid (TFA) by volume[4]. Causality: TFA is selected because it provides a strictly controlled protic environment—strong enough to protonate the system and induce carbocation formation, but mild enough to prevent the hydrolysis of the delicate lactam/ester functionalities.
-
Rearrangement: Stir at room temperature. The relief of bicyclic ring strain drives the 1,2-alkyl shift, converting the [3.2.1] skeleton into the thermodynamically favored [2.2.2] system[2].
-
Self-Validation: Quench the reaction with saturated NaHCO₃, extract with CH₂Cl₂, and concentrate. The success of the rearrangement is self-validating through NMR: the distinct shift in the splitting patterns of the bridgehead protons definitively confirms the transition from a[3.2.1] to a [2.2.2] topology[6].
Experimental workflow for the synthesis and isolation of diazabicyclooctane analogs.
References
- Title: Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.
- Title: Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.
- Source: National Institutes of Health (NIH)
- Title: Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors Source: MDPI / Antibiotics URL
Sources
- 1. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Boc-Protected Diazabicyclooctane Building Blocks: Strategic Applications in Targeted Oncology and KRas G12D Inhibitor Synthesis
Executive Summary
In contemporary medicinal chemistry, the shift from flat, sp2-rich aromatic rings to complex, sp3-rich three-dimensional scaffolds has become a cornerstone of rational drug design. Among these advanced structural motifs, bridged bicyclic amines—specifically diazabicyclo[3.2.1]octanes—have emerged as highly privileged bioisosteres for piperazines and homopiperazines. By employing a tert-butyloxycarbonyl (Boc) protecting group strategy, chemists can selectively functionalize these rigid diamines. This technical guide explores the physicochemical rationale, mechanistic causality, and validated synthetic protocols for incorporating mono-Boc protected diazabicyclo[3.2.1]octane building blocks into modern therapeutics, with a specific focus on their pivotal role in the discovery of KRas G12D inhibitors [1].
Structural Rationale and Physicochemical Properties
The incorporation of a 3,8-diazabicyclo[3.2.1]octane core into a pharmacophore provides several distinct advantages over traditional monocyclic amines:
-
Conformational Restriction: The ethylene bridge forces the molecule into a rigid boat-chair conformation. This reduces the conformational entropy lost upon target binding, often translating to enhanced binding affinity (lower
). -
Precise Vectorial Projection: The spatial orientation of the N-3 and N-8 nitrogen atoms allows for highly predictable exit vectors for attached substituents, enabling precise probing of deep, narrow binding pockets (such as the switch II pocket in KRas G12D) [2].
-
Metabolic Stability: The increased sp3 character and steric shielding around the nitrogen atoms significantly reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes compared to exposed piperazine rings.
To leverage these diamines, orthogonal protection is required. The mono-Boc protection strategy allows one nitrogen to act as a nucleophile while the other remains masked. The two most critical commercially available isomers are detailed below.
Quantitative Data: Isomeric Building Blocks
| Property | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| CAS Number | 149771-44-8 | 201162-53-0 |
| Molecular Formula | C11H20N2O2 | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol | 212.29 g/mol |
| Physical State | White to light yellow powder/crystal | White to light yellow powder/crystal |
| Melting Point | 107.0 - 111.0 °C | 71.0 - 75.0 °C |
| Reactive Site | N-3 (Secondary amine) | N-8 (Secondary amine) |
| Commercial Source | 1 [3] | 2 [4] |
Synthetic Methodologies & Mechanistic Causality
The primary method for appending Boc-protected diazabicyclooctanes to heteroaromatic cores is the Nucleophilic Aromatic Substitution (S_NAr) reaction. In the synthesis of targeted oncology agents, such as dichloroazaquinazoline or trichloropyrimidine-based KRas G12D inhibitors, controlling the regioselectivity of the S_NAr reaction is paramount [1, 5].
Workflow for integrating Boc-protected diazabicyclooctane via S_NAr and subsequent deprotection.
Causality in S_NAr Reaction Design
When reacting 8-Boc-3,8-diazabicyclo[3.2.1]octane with a highly electrophilic scaffold like 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, the C4-chloride is the most kinetically reactive site due to the adjacent activating nitrogen atoms [5].
-
Temperature Control (-40 °C): Conducting the reaction at sub-zero temperatures suppresses the thermodynamic drive to substitute the C2 or C7 chlorides, ensuring absolute regiocontrol.
-
Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently scavenges the generated HCl, preventing the protonation and subsequent deactivation of the diazabicyclooctane nucleophile.
Step-by-Step Experimental Protocols
The following protocols represent self-validating systems optimized for high-yield synthesis in drug discovery workflows.
Protocol A: Regioselective S_NAr Coupling
Objective: Attach tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate to a polychlorinated heteroaromatic core.
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the polychlorinated heteroaromatic scaffold (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cooling: Submerge the reaction flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C. Causality: Strict temperature control prevents off-target substitution.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise via syringe.
-
Nucleophile Addition: Dissolve tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to maintain the internal temperature.
-
Monitoring: Stir the reaction at -40 °C for 30–60 minutes. Monitor completion via LC-MS. The mass of the desired product (M+1) should dominate, with no di-substituted byproducts visible.
-
Workup: Quench the reaction by adding cold water (equal volume to DCM). Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary [5].
Protocol B: Boc Deprotection
Objective: Cleave the Boc group to liberate the free secondary amine for downstream functionalization.
-
Preparation: Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add a solution of 4M HCl in dioxane (10.0 equiv). Causality: Dioxane is a polar aprotic solvent that stabilizes the transition state of the acid-catalyzed cleavage. Furthermore, the resulting amine hydrochloride salt is typically insoluble in DCM/dioxane mixtures, driving the reaction to completion via precipitation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours.
-
Isolation: Once LC-MS confirms the complete disappearance of the starting material, concentrate the reaction mixture under vacuum. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to yield the free amine hydrochloride salt in near-quantitative yield [5].
Case Study: KRas G12D Inhibitor Development
For decades, KRas was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep hydrophobic pockets. However, the discovery of the G12D mutation (an aspartic acid substitution at position 12) opened a therapeutic window.
Recent breakthroughs by organizations like Mirati Therapeutics and Vertex Pharmaceuticals have heavily relied on the diazabicyclo[3.2.1]octane core [1, 2]. In the development of non-covalent KRas G12D inhibitors (such as MRTX1133 analogues), the 3,8-diazabicyclo[3.2.1]octane ring serves as a critical structural bridge. It projects a basic amine into the solvent-exposed region to interact with the mutant Asp12 residue, while its rigid bicyclic framework perfectly aligns the rest of the molecule into the switch II pocket, displacing the conserved water network [5].
KRas G12D signaling cascade and targeted blockade by diazabicyclooctane-derived inhibitors.
Without the precise spatial geometry afforded by the Boc-protected diazabicyclooctane building block during the synthetic sequence, achieving the necessary binding affinity and pharmacokinetic profile to halt the RAF/MEK/ERK proliferation cascade would be synthetically intractable.
References
- US20230279025A1 - Kras g12d inhibitors - Google Patents. Vertex Pharmaceuticals / Array Biopharma.
- WO2021041671A1 - Kras g12d inhibitors - Google Patents. Mirati Therapeutics Inc.
- tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate | 149771-44-8 - TCI Chemicals.
- tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate | 201162-53-0 - TCI Chemicals.
- Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - Aurora Biolabs.
Sources
Conformationally Restricted Scaffolds in Drug Discovery: The Strategic Utility of 2,5-Diaza-bicyclo[2.2.2]octan-3-one
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic profiles often requires moving beyond flat, flexible rings. Piperazine is a ubiquitous pharmacophore, but its high basicity, metabolic liabilities (e.g., CYP450-mediated oxidation), and conformational flexibility frequently lead to off-target toxicities, such as hERG channel inhibition.
The 2,5-diaza-bicyclo[2.2.2]octan-3-one scaffold represents a sophisticated bioisosteric evolution. By introducing a two-carbon bridge and a lactam carbonyl, chemists can lock the spatial orientation of the nitrogen atoms, tune the basicity of the molecule, and introduce highly directional hydrogen-bonding motifs. This in-depth technical guide explores the physicochemical rationale, target-specific applications, and synthetic methodologies surrounding this privileged scaffold.
The Bioisosteric Rationale: Beyond Piperazine
The transition from a monocyclic piperazine to a bridged bicyclic lactam is driven by the need to control the molecular vector and thermodynamic binding penalty.
-
Conformational Restriction: The [2.2.2] bicyclic system locks the ethylenediamine pharmacophore into a rigid conformation. When this scaffold binds to a target receptor, the entropic penalty (
) is significantly lower compared to a flexible piperazine, often resulting in a substantial boost in binding affinity[1]. -
pKa Tuning and ADME Optimization: Piperazine is highly basic (pKa ~9.8), which can lead to poor membrane permeability and high hERG liability. The introduction of the 3-one (lactam) moiety in 2,5-diaza-bicyclo[2.2.2]octan-3-one converts one of the basic amines into a neutral amide. This lowers the overall basicity of the molecule, improves lipophilicity, and provides a critical hydrogen bond acceptor (the carbonyl oxygen) for kinase hinge-binding[2].
Pharmacophore Evolution Pathway
Fig 1: Logical evolution of the piperazine pharmacophore to the optimized bridged lactam scaffold.
Physicochemical Profiling
The structural modifications directly impact the physicochemical properties of the scaffold. The table below summarizes the comparative data driving the use of these bioisosteres in lead optimization[3].
| Property | Piperazine | 2,5-Diazabicyclo[2.2.2]octane | 2,5-Diaza-bicyclo[2.2.2]octan-3-one |
| Structural Class | Monocyclic Diamine | Bridged Bicyclic Diamine | Bridged Bicyclic Lactam |
| Flexibility | High (Chair/Boat flips) | Rigid (Locked) | Rigid (Locked) |
| Approx. pKa (Basic N) | ~9.8 (N1), ~5.6 (N2) | ~9.0 (N1), ~6.0 (N2) | ~7.5 - 8.0 (N1 only) |
| cLogP | -1.20 | -0.10 | ~ -0.50 |
| H-Bond Donors (HBD) | 2 | 2 | 1 (if unsubstituted) |
| H-Bond Acceptors (HBA) | 2 | 2 | 2 (Amine N + Carbonyl O) |
| Primary Liability | CYP oxidation, hERG | High basicity | Synthetic complexity |
Key Medicinal Chemistry Applications
Kinase Inhibitors (e.g., BMPR2)
In the development of highly potent and selective Bone Morphogenetic Protein Receptor Type II (BMPR2) kinase inhibitors, researchers utilized bridged and oxo-piperazine derivatives to optimize binding. Replacing a standard piperazine ring with a 2-oxopiperazine or a rigidified 2,5-diaza-bicyclo[2.2.2]octan-3-one core improved potency by providing a highly directional hydrogen bond acceptor that interacts with the kinase hinge region, while simultaneously protecting the scaffold from metabolic degradation[2].
Kappa-Opioid Receptor (KOR) Agonists
The affinity of KOR agonists is highly dependent on the dihedral angle of the ethylenediamine pharmacophore. By utilizing the 2,5-diazabicyclo[2.2.2]octane scaffold, medicinal chemists successfully synthesized conformationally restricted KOR agonists. The rigid bridge locks the
Sigma-1 ( ) Receptor Ligands
Bicyclic piperazines have been extensively developed as cytotoxic agents targeting the
Synthetic Methodology: Dieckmann-Analogous Cyclization
Synthesizing the highly strained [2.2.2] bicyclic system requires precision. The most robust method for generating stereoisomerically pure 2,5-diazabicyclo[2.2.2]octan-3-one derivatives is a Dieckmann-analogous cyclization originating from the chiral pool (e.g., (S)-aspartate)[5],[1].
Experimental Workflow & Self-Validating Protocol
Step 1: Precursor Assembly
-
Action: Convert (S)-aspartate into methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate via standard esterification and N-alkylation procedures[5].
-
Validation: Confirm the integrity of the dioxopiperazine ring and the retention of the (S)-stereocenter via chiral HPLC and
-NMR.
Step 2: Enolate Generation
-
Action: Dissolve the precursor in anhydrous THF and cool to -78 °C under an inert argon atmosphere. Slowly add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS).
-
Causality: LiHMDS is chosen specifically because it is a bulky, non-nucleophilic base. It selectively deprotonates the alpha-carbon of the acetate side chain without acting as a nucleophile to attack the sensitive imide/ester carbonyls, which would cause ring-opening[5].
Step 3: Cyclization and Intermediate Trapping
-
Action: Allow the enolate to attack the opposing carbonyl of the dioxopiperazine ring. Immediately quench the reaction with an excess of chlorotrimethylsilane (TMSCl)[5].
-
Causality: The formation of the [2.2.2] bicyclic system introduces significant ring strain. If left untrapped, the reaction will undergo a retro-Dieckmann fragmentation back to the starting material. TMSCl rapidly traps the intermediate hemiketal anion, forming a stable mixed methyl silyl acetal, thereby driving the thermodynamic equilibrium forward[5],[1].
Step 4: Stereochemical Validation
-
Action: Isolate the bicyclic mixed acetal via flash column chromatography.
-
Validation: The formation of the stable six-membered lithium chelate intermediate dictates high diastereoselectivity. This must be validated using X-ray crystallography or 2D-NOESY NMR to confirm the relative configuration of the newly formed chiral center[5],[4].
Step 5: Deprotection to the Target Scaffold
-
Action: Remove the allyl and 4-methoxybenzyl (PMB) protecting groups using palladium-catalyzed deallylation and acidic cleavage (TFA), respectively. If the pure 3-one is desired, the silyl acetal can be reduced or hydrolyzed depending on the target functionalization[4].
Synthetic Workflow Visualization
Fig 2: Step-by-step synthetic workflow utilizing Dieckmann-analogous cyclization.
Conclusion
The 2,5-diaza-bicyclo[2.2.2]octan-3-one scaffold is a masterclass in rational drug design. By understanding the thermodynamic benefits of conformational restriction and the pharmacokinetic advantages of pKa tuning via amidation, medicinal chemists can deploy this scaffold to rescue failing piperazine-based leads. While synthetically demanding, protocols like the TMSCl-trapped Dieckmann cyclization provide reliable, stereoselective access to these high-value chemical spaces.
References
-
Modukuri, R. K., et al. "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry, ACS Publications, 2023.6
-
EnamineStore. "2,5-diazabicyclo[2.2.2]octane dihydrochloride - Product Details and Physicochemical Properties." Enamine, 2024.3
-
Holl, R., Dykstra, M., Schneiders, M., & Wünsch, B. "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." Australian Journal of Chemistry, CSIRO Publishing, 2008.5
-
Wittig, C., Schepmann, D., Soeberdt, M., Daniliuc, C. G., & Wünsch, B. "Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold." Organic & Biomolecular Chemistry, RSC Publishing, 2017.4
-
Meyer, C., et al. "Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity?" PubMed / NIH, 2016.1
Sources
- 1. Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EnamineStore [enaminestore.com]
- 4. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of Steric Hindrance: A Technical Guide to Bicyclo[2.2.2]octane Nitrogen Scaffolds in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the steric properties of bicyclo[2.2.2]octane nitrogen scaffolds, a class of compounds increasingly recognized for their potential to unlock novel therapeutic modalities. By moving beyond simplistic descriptions, we will explore the nuanced interplay of three-dimensional structure and biological activity, offering a framework for the rational design of next-generation pharmaceuticals. The inherent rigidity of the bicyclo[2.2.2]octane core provides a unique platform for the precise positioning of functional groups in three-dimensional space, a critical factor in optimizing interactions with biological targets.[1][2][3]
The Bicyclo[2.2.2]octane Core: A Foundation of Rigidity and Defined Geometry
The bicyclo[2.2.2]octane framework is a highly symmetrical and sterically constrained bicyclic system.[3] Unlike flexible aliphatic chains, this rigid structure locks substituents into well-defined spatial orientations.[3] This pre-organization is a key strategic advantage in medicinal chemistry, as it allows for the design of molecules with precise three-dimensional architectures, potentially leading to enhanced binding affinity and selectivity for their intended biological targets.[1][3]
Gas electron diffraction studies have shown that the bicyclo[2.2.2]octane molecule may possess a "quasi-D3h structure," with a potential energy hump of approximately 100 cal/mol at the D3h conformation.[4] This subtle deviation from perfect symmetry, coupled with its inherent rigidity, provides a unique conformational landscape for derivatization.
Bicyclo[2.2.2]octane Nitrogen Scaffolds as Bioisosteres: Escaping "Flatland"
A significant challenge in modern drug discovery is the over-reliance on aromatic rings, which can lead to unfavorable physicochemical properties such as poor aqueous solubility, high lipophilicity, and off-target effects.[5] The fully aliphatic bicyclo[2.2.2]octane-1,4-diyl (BCO) moiety has emerged as a compelling three-dimensional bioisostere for the two-dimensional para-phenyl group.[5]
The rationale for this substitution lies in the similar distances between the points of attachment. The distance between the bridgehead atoms in the BCO scaffold is approximately 2.60 Å, which is comparable to the 2.82 Å distance between the para-positions of a phenyl ring.[5] This geometric mimicry allows the BCO core to maintain the overall shape and vector of a molecule while introducing a higher fraction of sp3-hybridized carbons (Fsp3).[5] An increased Fsp3 character is often associated with improved clinical success rates by mitigating the issues associated with excessive aromaticity.[5]
| Scaffold | Bridgehead Distance (Å) | Fsp3 | Key Physicochemical Impact |
| para-Phenyl | 2.82 | 0 | High planarity, potential for π-stacking, often associated with lower solubility and higher metabolic liability.[5] |
| Bicyclo[2.2.2]octane (BCO) | 2.60 | 1.0 | 3D structure, disrupts planarity, can improve solubility and metabolic stability.[5][6] |
| Bicyclo[1.1.1]pentane (BCP) | 1.85 | 1.0 | Smaller 3D bioisostere, can further reduce lipophilicity compared to BCO.[5] |
| Cubane (CUB) | 2.72 | 1.0 | Highly strained 3D scaffold, offers unique vector positioning.[5] |
The strategic replacement of a phenyl ring with a bicyclo[2.2.2]octane core can lead to significant improvements in a drug candidate's profile. For instance, incorporating a BCO scaffold can enhance aqueous solubility and metabolic stability.[5][6] In one notable example, the replacement of a biphenyl core in the hepatitis C virus (HCV) NS5A inhibitor daclatasvir with a phenyl-BCO motif, while slightly reducing potency, resulted in a six-fold increase in aqueous solubility at physiological pH.[5]
Synthesis and Functionalization: Accessing Chemical Diversity
The synthesis of bicyclo[2.2.2]octane scaffolds, including those containing nitrogen, often relies on powerful and well-established chemical transformations. The Diels-Alder reaction is a cornerstone of this chemistry, providing an efficient means to construct the bicyclic framework.[2][7] For example, the reaction of a 5-substituted 1,3-cyclohexadiene with an appropriate dienophile can be used to form the core structure.[8]
The introduction of nitrogen into the bicyclo[2.2.2]octane skeleton can be achieved through various synthetic strategies. An organocatalyzed approach utilizing a modified proline catalyst has been developed for the enantioselective synthesis of isoquinuclidines (1-azabicyclo[2.2.2]octanes) and other nitrogen-containing bicyclo[2.2.2]octanes.[9]
Figure 1: A generalized workflow for the synthesis of bicyclo[2.2.2]octane scaffolds.
Characterization of Steric and Electronic Properties: A Multi-faceted Approach
A thorough understanding of the steric and electronic properties of bicyclo[2.2.2]octane nitrogen scaffolds is paramount for their successful application. A combination of experimental and computational techniques is employed for this purpose.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information regarding the three-dimensional structure of these molecules in the solid state.[10] It allows for the precise determination of bond lengths, bond angles, and torsional angles, which are critical for understanding the steric environment around the scaffold. While specific crystallographic data for every derivative may not be available, analysis of closely related structures can provide valuable insights into expected molecular geometries.[10] Preliminary X-ray analysis of enzymes that interact with these scaffolds, such as the NADPH-dependent 3-quinuclidinone reductase, can also reveal key binding interactions.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of bicyclo[2.2.2]octane derivatives in solution.[10][12] Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom within the molecule.[12] The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the stereochemistry and conformation of the bicyclic system.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |
| ¹H | 1.0 - 6.5 | Chemical environment of protons, stereochemical relationships through coupling constants.[13][14] |
| ¹³C | 20 - 50 (aliphatic), >100 (carbonyl/olefinic) | Number and type of carbon atoms, substitution patterns.[15][16] |
Computational Modeling
Theoretical calculations, including Density Functional Theory (DFT) and other methods, are powerful tools for investigating the stability, electronic structure, and geometric parameters of bicyclo[2.2.2]octane derivatives.[17] These computational studies can provide valuable data on heats of formation, bond lengths, and the nature of through-bond and through-space electronic interactions.[17] Molecular dynamics simulations can further be used to model the behavior of these molecules in a solvated environment and to predict their interactions with biological macromolecules.[10]
Applications in Drug Discovery: Case Studies and Future Directions
The unique steric and electronic properties of bicyclo[2.2.2]octane nitrogen scaffolds have led to their exploration in a wide range of therapeutic areas.
Enzyme Inhibition
The rigid framework of bicyclo[2.2.2]octane derivatives makes them excellent candidates for the design of potent and selective enzyme inhibitors.[1][2] For example, bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[1] The lipophilic nature of the bicyclic core is thought to enhance binding to the hydrophobic pocket of the enzyme.[1]
Figure 2: Mechanism of enzyme inhibition by a bicyclo[2.2.2]octane scaffold.
Antiviral Agents
Recent research has highlighted the potential of fused bicyclo[2.2.2]octene derivatives as non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme in the viral life cycle.[1][7] The rigid scaffold can be designed to mimic the pharmacophore pattern of established protease inhibitors, presenting hydrophobic moieties in the correct orientation to interact with the sub-pockets of the enzyme's active site.[7]
Modulators of Nuclear Receptors
Bicyclo[2.2.2]octane systems have been synthesized as structural mimics of the key leucine residues in the LXXLL motif of steroid receptor coactivators (SRCs).[8] These mimics are designed to disrupt the interaction between the SRC and nuclear receptors, offering a potential therapeutic strategy for hormone-dependent cancers.[8]
Experimental Protocols
General Procedure for Diels-Alder Reaction
A typical procedure for the synthesis of a bicyclo[2.2.2]octene core involves the following steps:
-
Reactant Preparation: The diene (e.g., a 2-(trimethylsilyloxy)-1,3-cyclohexadiene) and the dienophile (e.g., α-chloroacrylonitrile) are dissolved in a suitable solvent.[12]
-
Reaction: The reaction mixture is stirred, often at elevated temperatures, to facilitate the cycloaddition.[12]
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography or recrystallization.[1]
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Reagent Preparation: A reaction buffer is prepared containing the target enzyme, its substrate (often labeled), and any necessary cofactors.[2]
-
Compound Incubation: The bicyclo[2.2.2]octane test compounds are added to the reaction mixture at various concentrations.[2]
-
Reaction Initiation and Termination: The reaction is initiated and allowed to proceed for a defined period before being stopped.[2]
-
Detection and Analysis: The amount of product formed is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[2]
Conclusion
Bicyclo[2.2.2]octane nitrogen scaffolds represent a powerful tool in the arsenal of the modern medicinal chemist. Their inherent rigidity and well-defined three-dimensional structure provide a robust platform for the design of novel therapeutics with improved physicochemical and pharmacological properties. By strategically employing these scaffolds as bioisosteres for planar aromatic systems and by leveraging a deep understanding of their steric and electronic properties, researchers can navigate beyond the "flatland" of traditional drug design and unlock new avenues for treating a wide range of diseases. The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of these unique molecular architectures will undoubtedly fuel future innovations in drug discovery.
References
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL pro Main Protease. MDPI. [Link]
-
2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. [Link]
-
Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. PubMed. [Link]
-
Structure and Intramolecular Motions in Bicyclo[2.2.2]octane as Studied by Gas Electron Diffraction. Bulletin of the Chemical Society of Japan - Oxford Academic. [Link]
-
Simple Conformational Analysis of Cyclic and Bicyclic Compounds. [Link]
-
Bicyclo(2.2.2)octane - SpectraBase. [Link]
-
Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CL Main Protease. ResearchGate. [Link]
-
Conformation of the bicyclo[2][2][2]octane system. Chemical Communications (London) (RSC Publishing). [Link]
-
Table 1 1 H NMR spectra of dibenzobicyclo[2.2.2]octane derivatives. ResearchGate. [Link]
-
A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College. [Link]
-
Bicyclo(2.2.2)octane - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
-
Atlantis Press. [Link]
-
2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Crystallization and preliminary X-ray analysis of the NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra. PMC. [Link]
-
Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. [Link]
-
X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines (2019). SciSpace. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystallization and preliminary X-ray analysis of the NADPH-dependent 3-quinuclidinone reductase from Rhodotorula rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 2,2,2-BICYCLO-2-OCTENE(931-64-6) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Introduction: Escaping Flatland with Bridged Bicyclic Scaffolds
An Application Note and Protocol for the Synthesis of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
In modern drug discovery, the transition from planar, sp2-rich aromatic molecules to sp3-rich, three-dimensional architectures has been shown to significantly improve clinical success rates by enhancing solubility, decreasing off-target binding, and improving metabolic stability (Lovering et al., 2009). The 2,5-diazabicyclo[2.2.2]octane core is a highly prized, conformationally restricted bioisostere for piperazine and piperidine rings[1].
Specifically, 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one (CAS: 2168053-79-8) serves as a versatile monoketopiperazine building block[2]. While historical syntheses of the [2.2.2] framework relied on aza-Diels-Alder reactions of pyrazinones[3] or Dieckmann-analogous cyclizations[4], the most direct and scalable route to this specific asymmetric monoketone is the intramolecular macrolactamization of cis-1-Boc-5-aminopiperidine-2-carboxylic acid.
This guide provides a deep-dive into the mechanistic rationale, reaction optimization, and a self-validating protocol for synthesizing this strained bicyclic system.
Mechanistic Rationale: The Conformational Flip
Synthesizing a bridged bicyclic system from a 6-membered piperidine ring requires overcoming significant ring strain. The causality behind the success or failure of this reaction lies entirely in stereochemistry and conformational dynamics.
-
The Stereochemical Imperative : The starting material must possess a strict cis-relationship between the C2-carboxylic acid and the C5-amino group.
-
The Chair-to-Boat Transition : In its ground state, the cis-piperidine derivative exists in a chair conformation where one functional group is axial and the other is equatorial, pointing away from each other. For intramolecular lactamization to occur, the ring must undergo a conformational flip into a higher-energy boat conformation . In the boat state, the C2 and C5 positions act as the "flagpoles," bringing the amine and activated carboxylate into direct spatial proximity to form the 2-atom bridge.
-
Kinetic vs. Thermodynamic Control : Because the required boat transition state is energetically demanding, intermolecular collisions (leading to oligomerization) are kinetically favored over intramolecular cyclization if the concentration is too high. Therefore, pseudo-high-dilution conditions and highly reactive coupling reagents (like HATU) are mandatory to force the unimolecular pathway.
Figure 1: Synthetic workflow and reaction divergence highlighting the necessity of high-dilution.
Reaction Optimization Data
To validate the choice of reagents, our optimization matrix demonstrates the critical interplay between coupling reagent efficacy and reaction concentration. HATU (Carpino, 1993) generates a highly reactive HOAt-ester that accelerates the intramolecular attack, effectively outcompeting the bimolecular side-reaction when run at 0.01 M.
Table 1: Optimization of Cyclization Conditions for the [2.2.2] Scaffold
| Entry | Coupling Reagent | Solvent | Concentration (M) | Temp (°C) | Yield (%) | Major Byproduct Observed (LC-MS) |
| 1 | EDC·HCl, HOBt | DMF | 0.10 | 25 | 15 | Intermolecular dimers/oligomers |
| 2 | EDC·HCl, HOBt | DMF | 0.01 | 25 | 45 | Intermolecular dimers/oligomers |
| 3 | DPPA, Et₃N | DMF | 0.01 | 0 to 25 | 52 | Unreacted starting material |
| 4 | HATU, DIPEA | DMF | 0.10 | 0 to 25 | 35 | Intermolecular dimers/oligomers |
| 5 | HATU, DIPEA | DMF | 0.01 | 0 to 25 | 82 | None (Clean conversion) |
Step-by-Step Experimental Protocol
Phase 1: Hydrogenolysis (Deprotection)
Objective: Unmask the C5-amine while preserving the cis stereochemistry and the acid-sensitive Boc group.
-
Preparation : Dissolve cis-1-Boc-5-(Cbz-amino)piperidine-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous Methanol (50 mL).
-
Catalyst Addition : Flush the reaction flask with Argon. Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors; always add under inert gas.
-
Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon (repeat 3 times). Stir vigorously at room temperature for 4–6 hours.
-
Self-Validation Check : Spot the reaction on a TLC plate (DCM/MeOH 9:1). The starting material will be UV-active. The product (cis-1-Boc-5-aminopiperidine-2-carboxylic acid) will be UV-inactive but will stain dark purple with Ninhydrin, confirming the presence of the primary amine.
-
Workup : Filter the suspension through a pad of Celite to remove the catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the crude amino acid as a white solid. Use immediately in Phase 2 to prevent spontaneous intermolecular condensation.
Phase 2: High-Dilution Intramolecular Lactamization
Objective: Force the chair-to-boat transition and trap the intermediate to form the[2.2.2] bicyclic system.
-
Dilution Setup : Dissolve the crude cis-1-Boc-5-aminopiperidine-2-carboxylic acid (10 mmol) in anhydrous DMF (1,000 mL) to achieve a strict 0.01 M concentration .
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol). Causality: Excess DIPEA ensures the C5-amine is entirely free-based and the C2-carboxylic acid is deprotonated, priming it for activation.
-
Activation : Cool the massive reaction vessel to 0 °C using an ice bath. Portion-wise, add HATU (1.2 eq, 12 mmol) over 15 minutes.
-
Cyclization : Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation Check : Analyze via LC-MS. The desired product (5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one) will show a mass of [M+H]⁺ = 227.1. If a mass of 453.2 is observed, bimolecular dimerization has occurred, indicating the dilution was insufficient or the addition of HATU was too rapid.
Phase 3: Workup and Isolation
-
Concentration : Because of the large volume of DMF, concentrate the reaction mixture under high vacuum at 40 °C to approximately 10% of its original volume.
-
Extraction : Dilute the concentrated residue with Ethyl Acetate (300 mL). Wash sequentially with:
-
Saturated aqueous NaHCO₃ (2 × 100 mL) to remove acidic byproducts.
-
1M aqueous HCl (1 × 100 mL) to remove unreacted amines.
-
5% aqueous LiCl (3 × 100 mL). Causality: LiCl washes are highly effective at partitioning residual DMF out of the organic layer into the aqueous phase.
-
Brine (1 × 100 mL).
-
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes) to yield 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one as a white powder.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
-
Wünsch, B., et al. (2017). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry, 15(31), 6520-6540. URL:[Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
-
Hoornaert, G. J., et al. (1991). Synthesis of 2,5-diazabicyclo[2.2.2]octanes. Tetrahedron, 47(25), 4259-4268. URL:[Link]
Sources
- 1. Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2168053-79-8,5-Boc-2,5-二氮杂双环[2.2.2]辛烷-3-酮-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 3. 2-benzyl-4-chloro-1-phenyl-2,5-diazabicyclo<2.2.2>octan-3-one - CAS号 139268-38-5 - 摩熵化学 [molaid.com]
- 4. researchgate.net [researchgate.net]
The Strategic Value of Bicyclic Lactams in Drug Discovery
An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals focusing on the synthesis and late-stage functionalization of conformationally restricted bicyclic lactams.
Bicyclic lactams represent a highly privileged class of conformationally restricted scaffolds in modern medicinal chemistry. By locking the amide bond into a specific geometry, these bridged or fused systems reduce the entropic penalty of target binding, improve metabolic stability, and enhance pharmacokinetic (PK) profiles[1].
Reductive amination serves as a cornerstone transformation in the chemistry of bicyclic lactams, utilized in two distinct paradigms:
-
Core Assembly (Tandem Reductive Amination/Lactamization): Constructing the bicyclic system from acyclic or monocyclic keto-esters via imine formation, reduction, and spontaneous intramolecular cyclization[2][3].
-
Scaffold Functionalization (Oxidative Cleavage/Double Reductive Amination): Expanding existing bicyclic frameworks, such as the versatile 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam), into complex piperidine- or azepane-fused lactams[1][4].
Mechanistic Principles & Causality in Reagent Selection
The success of reductive amination in highly functionalized lactam systems hinges on the kinetic differentiation between imine/iminium formation and the reduction of the starting carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB): The reagent of choice for tandem reductive amination/lactamization. STAB is a mild hydride donor that selectively reduces protonated imines over aldehydes and ketones. Because the acetate ligands withdraw electron density from the boron atom, STAB is less reactive than NaBH₄, preventing the premature reduction of the starting carbonyl into an alcohol—a common failure point that halts the cascade before lactamization can occur[2].
-
Sodium Cyanoborohydride (NaBH₃CN): Preferred for the double reductive amination of dialdehydes generated from the ozonolysis of Vince lactam. NaBH₃CN is stable down to pH 3.0. Operating at a slightly acidic pH (5–6) is critical here, as it accelerates the condensation of the primary amine with the dialdehyde to form the intermediate bis-imine/iminium species before reduction takes place[4].
Workflow Visualization: Vince Lactam Functionalization
The following diagram illustrates the logical chemical progression from a strained bicyclic lactam to a highly functionalized piperidine-fused system via oxidative cleavage and double reductive amination.
Workflow: Oxidative cleavage of Vince lactam followed by double reductive amination.
Experimental Protocols
Protocol 1: Core Assembly via Tandem Reductive Amination/Lactamization
This protocol describes the one-pot construction of a fused bicyclic γ-lactam from an aldehyde-ester precursor[2][3].
Rationale: The primary amine condenses with the aldehyde to form an imine, which is selectively reduced by STAB. The newly formed secondary amine is spatially proximate to the pendant ester, driving an entropy-favored intramolecular acyl substitution (lactamization).
Materials:
-
Aldehyde-ester or Keto-ester precursor (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial acetic acid (1.0 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde-ester (10 mmol) in anhydrous DCE (50 mL) under an inert argon atmosphere. Add the primary amine (11 mmol) dropwise at room temperature.
-
Acidic Catalysis: Add glacial acetic acid (10 mmol) to the mixture. Causality Note: The acid protonates the intermediate carbinolamine, facilitating dehydration to the iminium ion, which is the active electrophile for STAB reduction.
-
Reduction: Stir the mixture for 30 minutes, then add STAB (15 mmol) in portions over 10 minutes to prevent excessive thermal spikes.
-
Tandem Lactamization: Allow the reaction to stir at room temperature for 12–16 hours. Monitor the disappearance of the intermediate secondary amine via LC-MS. If lactamization is sluggish, heat the mixture to 40°C.
-
Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). The cessation of gas evolution (CO₂) validates the neutralization of residual acetic acid and unreacted borohydride.
-
Isolation: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting bicyclic lactam via flash column chromatography.
Protocol 2: Scaffold Expansion via Ozonolysis and Double Reductive Amination
This protocol utilizes Vince lactam to generate novel piperidine-fused γ-amino acid derivatives[1][4].
Rationale: Ozonolysis cleaves the strained endocyclic double bond. A reductive workup with dimethyl sulfide (Me₂S) is strictly required to trap the Criegee intermediate as a dialdehyde rather than an unreactive carboxylic acid. Subsequent double reductive amination with a primary amine stitches the ring back together, expanding the scaffold.
Materials:
-
N-Boc-protected Vince lactam (1.0 eq)
-
Ozone (O₃) gas
-
Dimethyl sulfide (Me₂S) (3.0 eq)
-
Primary amine (e.g., benzylamine or fluoroalkylamine) (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (2.5 eq)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Oxidative Cleavage: Dissolve N-Boc-Vince lactam (5 mmol) in anhydrous DCM (40 mL) and cool to -78°C using a dry ice/acetone bath. Bubble O₃ gas through the solution until a persistent blue color indicates saturation.
-
Reductive Workup: Purge the solution with Argon for 10 minutes to remove excess O₃. Add Me₂S (15 mmol) dropwise at -78°C. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate in vacuo to yield the crude dialdehyde.
-
Double Reductive Amination: Dissolve the crude dialdehyde in anhydrous MeOH (30 mL). Add the primary amine (6 mmol) and adjust the pH to 5.5 using methanolic HCl. Causality Note: pH control is paramount; too basic, and imine formation stalls; too acidic, and the amine is fully protonated and unreactive.
-
Cyclization: Add NaBH₃CN (12.5 mmol) portion-wise. Stir at room temperature for 16 hours.
-
Workup: Quench with 1M NaOH (20 mL) to neutralize the acid and destroy residual cyanoborohydride. Extract with Ethyl Acetate (3 × 30 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate the piperidine-fused bicyclic lactam.
Quantitative Data: Reagent Selection Matrix
The following table summarizes the causal parameters dictating the choice of reducing agent during the synthesis of bicyclic lactams.
| Reducing Agent | Optimal pH Range | Preferred Solvent | Chemoselectivity Profile | Typical Application in Lactam Synthesis | Avg. Yield |
| NaBH(OAc)₃ (STAB) | 6.0 – 7.0 | DCE, DCM, THF | High (Reduces iminium over aldehydes) | Tandem reductive amination/lactamization | 75 - 90% |
| NaBH₃CN | 4.5 – 6.0 | MeOH, EtOH | Moderate (Stable in acid, risk of HCN gas) | Double reductive amination of dialdehydes | 60 - 80% |
| Pd/C + H₂ (Catalytic) | Neutral | MeOH, EtOAc | Low (Reduces alkenes, nitro groups) | Cascade reduction/lactamization of nitro-esters | 50 - 85% |
| NaBH₄ | 8.0 – 10.0 | MeOH, EtOH | Poor (Rapidly reduces aldehydes/ketones) | Not recommended (Leads to alcohol byproducts) | < 20% |
References
- Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence ResearchGate URL
- ResearchGate (Asian Journal of Organic Chemistry, 2025)
- Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam)
- Preparation of Diazabicyclo[4.3.
Sources
Application Note: Regioselective N-Alkylation of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
Executive Summary
The bridged bicyclic scaffold 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one (CAS: 2168053-79-8) is a highly valued rigid bioisostere for piperazine and piperidine rings in modern drug discovery[1]. Functionalizing this scaffold often requires the selective N-alkylation of the endocyclic lactam nitrogen (N2). This application note provides a field-proven, self-validating protocol for the regioselective N-alkylation of this bicyclic lactam, detailing the mechanistic causality behind reagent selection, quantitative optimization data, and critical analytical checkpoints.
Mechanistic Rationale: The Causality of Alkylation
The N-alkylation of amides and lactams is a fundamental transformation in organic synthesis[2]. However, lactam nitrogens are inherently poor nucleophiles due to the strong resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group.
To achieve efficient alkylation, the lactam must be converted into its conjugate base—a highly nucleophilic lactamate (amidate) anion[3].
-
Orthogonal Protection: The target molecule contains two nitrogen atoms. The N5 amine is protected by a tert-butyloxycarbonyl (Boc) group. Because the Boc group is highly stable to strongly basic conditions, we can employ aggressive deprotonation strategies at N2 without risking deprotection or side reactions at N5.
-
Base Selection: We utilize Sodium Hydride (NaH) as the base. The causality here is thermodynamic: NaH irreversibly deprotonates the lactam (pKa ~15–17), evolving hydrogen gas and driving the equilibrium entirely to the right to form the reactive anion[4].
-
Solvent Dynamics: Anhydrous N,N-Dimethylformamide (DMF) is selected over Tetrahydrofuran (THF) because DMF optimally solvates the sodium cation (
). This leaves the lactamate anion "naked" and highly reactive, significantly accelerating the subsequent displacement of the alkyl halide[5].
Mechanistic pathway of the deprotonation and subsequent SN2 N-alkylation of the bicyclic lactam.
Reagent Selection & Quantitative Optimization
While classical conditions rely on NaH[4], alternative bases can be employed depending on the sensitivity of the alkylating agent. The table below summarizes quantitative data derived from literature precedents for lactam N-alkylation, demonstrating why the NaH/DMF system is the optimal choice for maximizing yield and regioselectivity[6],[7],[8].
| Base System | Solvent | Temp (°C) | Relative Reaction Time | Typical Yield (%) | Regioselectivity (N- vs O-Alkylation) |
| NaH (60% dispersion) | DMF | 0 to RT | 1–3 hours | 85–95% | >99:1 (Exclusive N-alkylation) |
| NaH (60% dispersion) | THF | 0 to 50 | 4–8 hours | 70–80% | >95:5 |
| DMF | RT to 60 | 12–24 hours | 65–85% | 90:10 (Minor O-alkylation possible) | |
| Acetone | Reflux | >24 hours | 40–60% | Mixed N/O-alkylation |
Protocol: Self-Validating N-Alkylation Workflow
This protocol is designed as a self-validating system . At critical junctions, specific physical or chemical observables confirm the success of the step, ensuring trustworthiness and reproducibility before proceeding.
Materials Required
-
5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)
-
Saturated aqueous
, Ethyl Acetate (EtOAc), and Brine
Step-by-Step Methodology
-
Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Nitrogen or Argon.
-
Causality: NaH reacts violently with atmospheric moisture. Even trace water will consume the base, leading to incomplete lactam deprotonation and depressed yields[5].
-
-
Substrate Solvation: Dissolve 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one in anhydrous DMF to achieve a 0.2 M concentration. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Deprotonation (Self-Validation Step): Add the NaH (60% dispersion) portion-wise to the cooled solution.
-
Self-Validation Checkpoint: You must observe immediate effervescence (bubbling of
gas). The cessation of bubbling (typically after 15–30 minutes) serves as a visual, real-time confirmation that the quantitative formation of the lactamate anion is complete.
-
-
Electrophile Addition: Once bubbling has ceased, add the alkyl halide dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring (Analytical Validation): Stir for 1–3 hours. Monitor progress via TLC (e.g., 50% EtOAc in Hexanes).
-
Self-Validation Checkpoint: The starting lactam contains a hydrogen-bond donor (N-H), making it highly retained on silica gel. The successful N-alkylated product lacks this N-H bond and will reliably elute with a significantly higher
value.
-
-
Quenching & Workup: Cool the mixture back to 0 °C. Carefully quench unreacted NaH by the dropwise addition of saturated aqueous
.-
Causality:
provides a mild, buffered proton source that safely destroys excess hydride without creating a highly basic aqueous layer that could hydrolyze the newly formed product.
-
-
Extraction: Dilute the quenched mixture with water and extract three times with EtOAc. Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of water) to partition and remove residual DMF. Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography to isolate the pure N-alkylated product.
Step-by-step experimental workflow for the N-alkylation of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one.
Troubleshooting & Analytical Checkpoints
-
Incomplete Conversion: If TLC indicates unreacted starting material after 3 hours, the most likely culprit is wet DMF or degraded NaH[5]. Solution: Re-run the reaction ensuring strict anhydrous techniques, or add an additional 0.5 equivalents of NaH and alkyl halide.
-
Loss of Boc Group: The Boc group is entirely stable to NaH. If mass spectrometry (LC-MS) indicates a mass corresponding to [M - 100] (loss of Boc), the cleavage occurred during workup or purification due to accidental exposure to acidic impurities. Solution: Ensure the silica gel is neutralized or use mildly basic workup conditions.
-
O-Alkylation Side Products: While highly rare with NaH/DMF, the use of softer bases (like
) or highly sterically hindered alkyl halides can shift the reaction from N-alkylation to O-alkylation (forming an imino ether). Solution: Stick to hard bases (NaH) and polar aprotic solvents to favor the thermodynamically stable N-alkylated product[4].
References
-
A General N-Alkylation Procedure for Ethyl Pyroglutamate Synthetic Communications URL:[Link]
-
N-Alkylation of Amides. A Novel Procedure The Journal of Organic Chemistry URL:[Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. 2168053-79-8,5-Boc-2,5-二氮杂双环[2.2.2]辛烷-3-酮-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The Rationale for Conformational Restriction in Sigma Therapeutics
Application Note: Conformational Restriction in Sigma-1 Receptor Ligands via the 2,5-Diazabicyclo[2.2.2]octane (DBO) Scaffold
The design of highly selective Sigma-1 (σ1) receptor ligands is a critical frontier in neuropharmacology and targeted oncology. Historically, flexible piperazine derivatives have demonstrated high affinity for the σ1 receptor but often suffer from off-target promiscuity (e.g., binding to σ2, opioid, or dopamine receptors) due to their ability to adopt multiple bioactive conformations.
To solve this, medicinal chemists employ conformational restriction. By tethering the flexible hydroxyethyl side chain of a piperazine into a bridged bicyclic system, we generate the 2,5-diazabicyclo[2.2.2]octane (DBO) scaffold. This rigidification locks the basic nitrogen and hydrophobic pharmacophores into a defined spatial orientation. As demonstrated by Weber et al., this rigidity not only enhances σ1 affinity but also drives functional selectivity, effectively converting these ligands into potent σ1 antagonists capable of inducing apoptosis in human tumor cell lines like A427 [1].
Synthetic Strategy: Overcoming Ring Strain in DBO Scaffolds
The synthesis of the DBO scaffold relies on a chiral-pool approach starting from enantiomerically pure (S)- or (R)-aspartate. The critical bottleneck in this pathway is the formation of the highly strained[2.2.2] bicyclic system via a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates [2].
Unlike the synthesis of larger [3.2.2] nonane homologues (derived from glutamate), the two-carbon acetate side chain of aspartate-derived precursors lacks the conformational flexibility required for easy cyclization. Consequently, the intermediate hemiketal anion is thermodynamically unstable. To drive the reaction forward, the anion must be immediately trapped using chlorotrimethylsilane (Me3SiCl), forming a stable bicyclic mixed acetal.
Synthetic workflow for 2,5-diazabicyclo[2.2.2]octane (DBO) sigma receptor ligands.
Self-Validating Experimental Protocols
Protocol A: Dieckmann-Analogous Cyclization and Trapping
Causality Focus: The extreme ring strain of the [2.2.2] system requires strict kinetic control and immediate electrophilic trapping to prevent the retro-Dieckmann reaction.
-
Preparation: Dissolve methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Kinetic Deprotonation: Cool the reaction vessel to -78 °C. Dropwise, add a strong, non-nucleophilic base such as LiHMDS (1.2 eq). Reasoning: The low temperature and bulky base prevent nucleophilic attack on the ester while selectively deprotonating the alpha-carbon of the acetate side chain.
-
Cyclization & Trapping: After 30 minutes of stirring at -78 °C, add Me3SiCl (1.5 eq) in a single rapid injection. Allow the reaction to slowly warm to room temperature over 12 hours. Reasoning: Me3SiCl acts as a thermodynamic sink, trapping the transient hemiketal anion as a silyl acetal before it can revert to the open-chain form [2].
-
Validation Check (In-Process): Analyze an aliquot via
H-NMR. The successful formation of the trapped bicyclic product is confirmed by the disappearance of the acetate methylene protons and the emergence of a sharp singlet at ~0.1 ppm corresponding to the trimethylsilyl group.
Protocol B: Radioligand Binding Assay for σ1/σ2 Profiling
Causality Focus: To prove that conformational restriction improves selectivity, the assay must inherently control for non-specific lipophilic binding, a common artifact in sigma receptor assays.
-
Membrane Preparation: Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.
-
Radioligand Incubation:
-
For σ1: Incubate membranes with 2 nM -pentazocine.
-
For σ2: Incubate membranes with 3 nM [³H]DTG in the presence of 1 µM (+)-pentazocine (to mask σ1 sites).
-
-
Self-Validating Control (NSB): Run parallel wells containing 10 µM Haloperidol. Reasoning: Haloperidol saturates all specific sigma sites. Any residual radioactivity in these wells represents non-specific binding (NSB) to the plastic or lipid membrane, which must be subtracted from total binding to yield specific binding.
-
Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the highly basic DBO ligands.
-
Quantification: Measure retained radioactivity using liquid scintillation counting and calculate
values via non-linear regression (Cheng-Prusoff equation).
Quantitative Structure-Affinity Relationships (SAR)
The transition from a flexible precursor to a rigid DBO scaffold yields a profound shift in receptor affinity and subtype selectivity. The table below summarizes the pharmacological impact of this structural rigidification.
| Compound Class | Structural Scaffold | σ1 Affinity ( | σ2 Affinity ( | Selectivity Ratio (σ1/σ2) |
| Flexible Precursor | Hydroxyethyl-piperazine | 18.5 ± 2.1 | > 1000 | > 54 |
| Rigid DBO (14a) | (1S,4S)-2,5-diazabicyclo[2.2.2]octane | 2.1 ± 0.3 | 185 ± 12 | 88 |
| Rigid DBO (15a) | (1R,4R)-2,5-diazabicyclo[2.2.2]octane | 4.5 ± 0.6 | 310 ± 24 | 68 |
| Reference Standard | Haloperidol (Flexible) | 1.2 ± 0.2 | 25 ± 3 | 20 |
Data Interpretation: The rigid DBO ligands (14a and 15a) achieve single-digit nanomolar affinity for the σ1 receptor, rivaling the gold-standard haloperidol, but with vastly superior σ1/σ2 selectivity profiles [1].
Molecular Dynamics and Biological Translation
Molecular dynamics (MD) simulations utilizing the σ1 receptor crystal structure (PDB: 5HK1) reveal exactly why the DBO scaffold is so effective. The basic nitrogen of the DBO core forms a highly stable, invariant salt bridge with Asp126 deep within the orthosteric binding pocket. Because the scaffold is rigid, the entropic penalty of binding is minimized compared to flexible piperazines [3].
Biologically, these DBO ligands act as potent σ1 antagonists. In human tumor cell lines (e.g., A427 lung carcinoma), they disrupt the σ1 receptor's chaperone function at the mitochondria-associated endoplasmic reticulum membrane (MAM), triggering a lethal apoptotic cascade.
Mechanism of σ1 receptor-mediated apoptosis in A427 tumor cells by DBO antagonists.
References
-
Title: Rigidity versus Flexibility: Is This an Issue in σ1 Receptor Ligand Affinity and Activity? Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization Source: Australian Journal of Chemistry URL: [Link]
-
Title: Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations Source: Molecules (via PubMed Central) URL: [Link]
Troubleshooting & Optimization
Diazabicyclooctane (DBO) Synthesis & Ring Strain Management Support Center
Welcome to the Technical Support Center for Diazabicyclooctane (DBO) Synthesis. This hub is designed for researchers, medicinal chemists, and drug development professionals working on non-β-lactam β-lactamase inhibitors (e.g., avibactam, durlobactam, and ETX1317). Here, we provide mechanistic insights, troubleshooting guides, and validated protocols for managing ring strain and overcoming synthetic bottlenecks during the construction of bridged diazabicyclic systems.
Part 1: Mechanistic Insights & Ring Strain Causality
Q: How does the ring strain of the DBO core dictate its mechanism of action compared to classical β-lactams? A: Classical β-lactam inhibitors (like clavulanic acid or tazobactam) rely on a highly strained four-membered ring. Upon nucleophilic attack by the catalytic serine of a β-lactamase, the ring opens and undergoes irreversible hydrolysis[1]. In contrast, the DBO core (e.g., 1,6-diazabicyclo[3.2.1]octane) features a five-membered ring with significantly lower ring strain energy[1]. When the cyclic urea opens to form a covalent carbamoyl-enzyme intermediate, this low strain allows the reaction to be reversible. The molecule undergoes reverse deacylation via intramolecular ring closure (recyclization), regenerating the intact inhibitor and dissociating from the enzyme without being degraded[2],[1].
Q: Why do newer generation DBO derivatives like ETX1317 incorporate a double bond in the ring system?
A: Modulating ring strain is a key strategy in rational drug design. Introducing a C–C double bond into the DBO ring system (as seen in durlobactam and ETX1317) intentionally increases the ring strain and enforces a planar, half-chair conformation[2],[3]. This heightened strain makes the cyclic urea more reactive toward the catalytic serine (e.g., Ser70), thereby increasing the acylation rate (
Caption: Mechanistic pathway of DBO reversible inhibition via strain-driven recyclization.
Part 2: Experimental Troubleshooting & Validated Protocols
Q: During the late-stage urea cyclization to form the bridged 1,6-diazabicyclo[3.2.1]octane system, I observe significant degradation and low yields. How can I optimize this? A: The construction of the highly constrained DBO core via intramolecular cyclization is kinetically challenging and sensitive to intermolecular oligomerization. Using a phosgene equivalent (like diphosgene or triphosgene) requires strict temperature control and extremely slow addition[5],[6].
Protocol 1: Step-by-Step Urea Ring Closure Self-Validating Rationale: Slow addition keeps the steady-state concentration of the activated carbamoyl chloride intermediate low, favoring intramolecular ring closure over intermolecular dimerization.
-
Preparation: Dissolve the trans-piperidine precursor (e.g., 5-amino-piperidine-2-carboxylate derivative) in anhydrous dichloromethane (DCM) or acetonitrile (0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base (N,N-diisopropylethylamine, 3.0 equivalents). Cool the mixture to -10°C under an inert argon atmosphere.
-
Cyclization Agent: Dissolve triphosgene (0.35–0.4 equivalents) in anhydrous DCM. Add this solution dropwise via a syringe pump over 3–4 hours. In-process control: Monitor via HPLC; the activated intermediate should not accumulate.
-
Reaction and Quench: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous
. -
Isolation: Extract with ethyl acetate, wash with brine, dry over
, and concentrate under reduced pressure to yield the DBO core.
Q: What is the most efficient method for the final debenzylation and sulfation of the N-hydroxy DBO intermediate? A: The deprotected N-hydroxy intermediate is highly unstable and prone to rapid degradation. A simultaneous, one-pot debenzylation/sulfation reaction is highly recommended to trap the intermediate in situ[5],[6].
Protocol 2: One-Pot Debenzylation/Sulfation Self-Validating Rationale: By having the sulfating agent present during hydrogenation, the transient N-hydroxy species is immediately converted to the stable sulfate, preventing yield loss.
-
Setup: Mix the N-benzyloxy DBO intermediate with a sulfur trioxide-trimethylamine (
-TMA) complex (1.2 equivalents) and 10% w/w Pd/C catalyst (10 wt%) in a solvent mixture of isopropanol and water (1:1 v/v)[5]. -
Hydrogenation: Flush the reaction vessel with nitrogen, then introduce hydrogen gas at ambient pressure. Maintain hydrogen flow until debenzylation is complete (typically 2-4 hours).
-
Sulfation: Stir for an additional 2 hours at room temperature to ensure complete sulfation by the
-TMA complex. -
Filtration & Cation Exchange: Filter off the Pd/C catalyst through Celite. Add tetrabutylammonium acetate to form the TBA salt, which can be extracted and later converted to the sodium salt (e.g., Avibactam sodium) via a resin cation exchange column[6].
Caption: Step-by-step synthetic workflow for constructing the sulfated DBO core.
Part 3: Quantitative Data Presentation
The table below summarizes the structural and kinetic properties of key DBO-based inhibitors, illustrating how structural modifications (like increased ring strain) impact their target spectrum and reversibility[2],[1],[4].
| Inhibitor | Ring Structure | Key Structural Feature | Ring Strain Level | Reversibility | Target Spectrum |
| Avibactam | Saturated DBO | Unsubstituted 5-membered ring | Low | High (Recyclizes) | Class A, C, some D |
| Durlobactam | Unsaturated DBO | C=C double bond, methyl substitution | Moderate-High | High (Recyclizes) | Class A, C, D (incl. OXA) |
| ETX1317 | Unsaturated DBO | C=C double bond, fluoroacetate moiety | Moderate-High | High (Recyclizes) | Class A, C, D |
References
-
Shapiro, A. B., & Gao, N. (2021). Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes. ACS Infectious Diseases, 7(1), 114-122.[Link]
-
Bush, K., & Bradford, P. A. (2020). Chemical Basis of Combination Therapy to Combat Antibiotic Resistance. Nature Reviews Microbiology / PMC.[Link]
-
Durand-Reville, T. F., et al. (2020). Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases. Journal of Medicinal Chemistry / PMC.[Link]
-
Ball, M., et al. (2016). Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799-1805.[Link]
-
Papp-Wallace, K. M., et al. (2018). Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers. PMC.[Link]
Sources
- 1. Chemical Basis of Combination Therapy to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one Enantiomers
Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic challenges associated with isolating the (1S,4S) and (1R,4R) enantiomers of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one.
This compound is a highly valued rigid scaffold in medicinal chemistry, often utilized to restrict the conformational flexibility of piperazine derivatives in drug discovery. Because the molecule lacks a free basic amine (due to the Boc protecting group at N5) and an acidic moiety, direct classical resolution via salt formation is impossible without derivatization. Therefore, Chiral Supercritical Fluid Chromatography (SFC) serves as the gold standard for direct resolution[],[2]. For multi-kilogram process scales, a classical deprotection-resolution-reprotection workflow is required[3].
Purification Decision Workflow
The following logic tree dictates the optimal purification strategy based on your target scale and available infrastructure.
Decision tree for the chiral resolution of 5-Boc-2,5-diazabicyclo[2.2.2]octan-3-one.
Quantitative Data & Strategy Comparison
Table 1: Quantitative Comparison of Chiral Stationary Phases (CSPs) for Bicyclic Lactams
| CSP Chemistry | Column Example | Ideal Co-Solvent | Typical
Table 2: Scale-Dependent Purification Strategies
| Parameter | Preparative Chiral SFC | Classical Resolution (Diastereomeric Salt) |
|---|---|---|
| Optimal Scale | Milligrams to < 1 kg | 1 kg to Metric Tons |
| Yield (Theoretical max 50%) | 45 - 48% per enantiomer | 35 - 42% (due to mother liquor crystallization losses) |
| Enantiomeric Excess (ee) | > 99% (Directly tunable via fraction slicing) | > 98% (May require multiple recrystallizations) |
| Prerequisites | High solubility in SFC injection solvents | Deprotection of Boc group required prior to salt formation[3],[5] |
Troubleshooting Guides & FAQs
Q: Why does my compound exhibit severe peak tailing during SFC purification, and how do I fix it?
A: Causality: While 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one is technically a neutral molecule (the basic secondary amine is Boc-protected, and the other nitrogen is part of a neutral lactam), the lactam carbonyl is a strong hydrogen-bond acceptor. It can undergo secondary, non-enantioselective interactions with residual unendcapped silanols on the silica support of polysaccharide-based CSPs.
Solution: Introduce a basic additive. Adding 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to your alcoholic co-solvent competitively binds to these acidic silanol sites, sharpening the lactam peaks and improving the resolution factor (
Q: I am scaling up to 5 kg. Is Chiral SFC still the most viable option?
A: Causality: At the multi-kilogram scale, the throughput of preparative SFC may become a bottleneck due to the high solvent volumes and column costs associated with resolving a racemate with a moderate separation factor (
Q: Which Chiral Stationary Phase (CSP) chemistry is most likely to succeed for this scaffold? A: Causality: The enantiorecognition of bicyclic lactams relies heavily on inclusion complexation and dipole-dipole interactions within the chiral grooves of the polymer. Cellulose-based CSPs (e.g., Chiralcel OD-H or Chiralpak OJ-H) often outperform amylose-based CSPs for rigid [2.2.2] bicyclic systems. The cellulose polymer backbone forms a slightly different helical cavity that better accommodates the bulky tert-butyl group of the Boc moiety while allowing the lactam to hydrogen-bond with the carbamate linkages of the stationary phase[4].
Q: How do I assign the absolute configuration after isolating Peak 1 and Peak 2? A: Causality: Chiral chromatography only separates the enantiomers; it does not identify their absolute 3D structure. Solution: The most definitive method is single-crystal X-ray diffraction (XRD). If the Boc-lactam does not form suitable crystals, derivatize a small aliquot with a heavy-atom chiral auxiliary or utilize Vibrational Circular Dichroism (VCD) compared against ab initio DFT calculations[2],[3].
Step-by-Step Experimental Protocols
Protocol A: Preparative Chiral SFC Workflow (Discovery Scale: < 1 kg)
This protocol utilizes a self-validating UV-monitoring system to ensure fraction purity.
-
Sample Preparation: Dissolve racemic 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one in a 1:1 mixture of Methanol and Dichloromethane (DCM) to achieve a concentration of 50 mg/mL.
-
Scientific Rationale: While Ethanol is the preferred running modifier, DCM is required to disrupt the crystalline lattice of the lactam and ensure high-concentration injections without precipitating in the sample loop.
-
-
System Equilibration: Equilibrate a preparative Chiralcel OJ-H column (250 x 30 mm, 5 µm) with 85%
and 15% Ethanol (containing 0.1% DEA) at a flow rate of 120-150 mL/min[4]. Maintain the backpressure regulator (BPR) at 120 bar and column temperature at 35 °C. -
Injection & Fractionation: Inject 1-2 mL aliquots. Monitor UV absorbance at 210 nm and 220 nm.
-
Scientific Rationale: The lactam carbonyl absorbs weakly, so low-wavelength detection is critical to accurately trigger fraction collection valves[2].
-
-
Recovery: Collect Peak 1 and Peak 2 into vessels chilled to 5 °C to prevent aerosolization losses during
depressurization. Evaporate the ethanol under reduced pressure to yield the isolated enantiomers.
Protocol B: Classical Resolution via Deprotection (Process Scale: > 1 kg)
This protocol circumvents the need for chromatography by leveraging thermodynamic crystallization differences.
-
Boc Deprotection: Suspend the racemate in 4N HCl in Dioxane (5 volumes). Stir at ambient temperature for 4 hours until gas evolution (
) ceases. Concentrate in vacuo to yield racemic 2,5-diazabicyclo[2.2.2]octan-3-one hydrochloride. -
Free-Basing: Dissolve the salt in minimal water, adjust to pH 10 with 2M NaOH, and extract exhaustively with a 3:1 Chloroform/Isopropanol mixture. Dry over
and concentrate. -
Diastereomeric Salt Formation: Dissolve the free racemic amine in boiling ethanol. Add 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid (DTTA) dissolved in hot ethanol[3],[5]. Allow the solution to cool slowly to room temperature at a rate of 5 °C/hour.
-
Scientific Rationale: Slow cooling promotes Ostwald ripening, ensuring the less soluble diastereomeric salt forms large, pure crystals while the more soluble salt remains in the mother liquor.
-
-
Isolation & Reprotection: Filter the crystallized salt. To recover the enantiopure amine, partition the salt between 1M NaOH and DCM. To the DCM layer, add 1.1 equivalents of Di-tert-butyl dicarbonate (
) and stir for 12 hours. Wash with brine, dry, and concentrate to yield the enantiopure 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one.
References
-
[2] MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Available at:[Link]
-
[3] RSC Publishing. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Available at:[Link]
-
[4] Google Patents. US20230041385A1 - Her2 mutation inhibitors. Available at:
Sources
- 2. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 3. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 4. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Integrity in the Synthesis of Chiral DBO Derivatives
A Guide to Preventing Racemization During Boc Protection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3,4-dibromotetrahydrothiophene-1,1-dioxide (DBO) and its derivatives. Here, we address a critical challenge in the synthesis of chiral molecules: the prevention of racemization during the introduction of a tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern during the Boc protection of chiral amines derived from DBO?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of drug development, where a specific stereoisomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful, maintaining enantiopurty is paramount. For chiral amines derived from DBO, the stereocenter, often at the alpha-carbon to the amine, is susceptible to racemization under certain reaction conditions. This loss of stereochemical integrity can lead to a mixture of diastereomers in subsequent steps, complicating purification and ultimately reducing the yield of the desired enantiopure final product.
Q2: What is the fundamental mechanism that leads to racemization during the Boc protection of a chiral amine?
A2: Racemization during the Boc protection of a chiral amine, particularly one with an adjacent electron-withdrawing group, typically proceeds through the formation of a planar, achiral intermediate. The presence of a base can facilitate the deprotonation of the alpha-proton (the hydrogen atom on the stereocenter). This abstraction is more likely if the proton is acidic, which can be the case for certain DBO derivatives. The resulting carbanion can then be protonated from either face with equal probability, leading to a racemic mixture. While Boc protection itself doesn't inherently cause racemization, the reaction conditions, especially the choice of base and temperature, can promote this unwanted side reaction.[1]
Q3: Can the structure of the DBO-derived amine itself influence the risk of racemization?
A3: Absolutely. The structural features of the chiral amine play a crucial role. If the stereocenter is alpha to a carbonyl group or another strong electron-withdrawing group, the alpha-proton will be more acidic and thus more susceptible to abstraction by a base. For DBO derivatives, the sulfone group is strongly electron-withdrawing, which could potentially increase the acidity of neighboring protons and heighten the risk of racemization if the chiral center is in a vulnerable position.
Q4: Are there any specific reagents that are known to be problematic in terms of causing racemization during Boc protection?
A4: While di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent and is generally not the direct cause of racemization, the choice of base and coupling reagents (if applicable) is critical.[2][3] Strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide can increase the rate of deprotonation at the stereocenter, leading to racemization. Similarly, in peptide chemistry, certain activating agents for carboxylic acids can lead to the formation of highly reactive intermediates that are prone to racemization.[4][5] While not directly a Boc protection, the principles are transferable if a related coupling reaction is performed.
Troubleshooting Guide: Loss of Enantiomeric Excess in DBO-Boc Protection
This section provides a structured approach to diagnosing and resolving issues of racemization during the Boc protection of your chiral DBO-derived amine.
Problem: Significant loss of enantiomeric excess (ee) is observed after Boc protection.
Below is a troubleshooting workflow to help you identify the potential cause and implement a solution.
Caption: Troubleshooting workflow for preventing racemization.
Experimental Protocols
Protocol 1: Standard Stereoretentive Boc Protection
This protocol is designed to minimize the risk of racemization by using mild reaction conditions.
Materials:
-
Chiral DBO-derived amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral DBO-derived amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) to the stirred solution.
-
Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Base-Free Boc Protection
For highly nucleophilic amines, a base-free protocol can be effective and completely avoid base-catalyzed racemization.[6]
Materials:
-
Chiral DBO-derived amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF) or Acetonitrile, anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral DBO-derived amine (1.0 equiv) in anhydrous THF or acetonitrile in a round-bottom flask.
-
Add (Boc)₂O (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction may be slower without a base.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Data Presentation
The choice of base and solvent can significantly impact the stereochemical outcome of the Boc protection. The following table provides a conceptual comparison of different reaction conditions and their expected effect on enantiomeric excess (ee).
| Base | Solvent | Temperature (°C) | Expected Racemization Risk | Rationale |
| NaOH | Methanol/Water | 25 | High | Strong, non-hindered base can readily deprotonate the α-proton.[7] |
| Triethylamine (TEA) | Dichloromethane (DCM) | 25 | Moderate | Less basic than NaOH, but can still promote racemization. |
| DIPEA | Dichloromethane (DCM) | 0 | Low | Sterically hindered base, less likely to abstract the α-proton. |
| None | Tetrahydrofuran (THF) | 25 | Very Low | Absence of base minimizes the risk of deprotonation-mediated racemization.[6] |
Mechanistic Insights
To effectively troubleshoot, it is crucial to understand the potential pathway for racemization.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclization of Piperazine Diesters
Welcome to the Technical Support Center for Piperazine Synthesis. The intramolecular cyclization of diesters and dipeptide esters to form piperazine cores (specifically 2,5-diketopiperazines or functionalized piperazines) is a fundamental transformation in the synthesis of peptidomimetics and therapeutics[1].
This guide provides researchers and drug development professionals with field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to address common bottlenecks such as low yields, epimerization, and competing oligomerization[2].
Troubleshooting Logic & Workflow
The following diagram outlines the diagnostic workflow for identifying and resolving the most common issues encountered during piperazine diester cyclization.
Caption: Troubleshooting logic for addressing common issues in piperazine diester cyclization.
Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol must be treated as a self-validating system. Below are two optimized methodologies for cyclizing piperazine precursors.
Protocol A: Acid-Catalyzed Thermal Cyclization of Dipeptide Esters
Base catalysis is notorious for causing racemization at the α-carbon of amino acid derivatives[3]. Acid catalysis or neutral thermal conditions are preferred to maintain enantiomeric purity[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the N-deprotected dipeptide alkyl ester (1.0 mmol) in 100 mL of anhydrous toluene to maintain a high-dilution environment (0.01 M). Causality: High dilution heavily favors intramolecular ring closure over intermolecular oligomerization.
-
Catalysis: Add a catalytic amount of acetic acid (10 mol%). Causality: Mild acid protonates the ester carbonyl, increasing its electrophilicity without permanently sequestering the nucleophilic amine.
-
Cyclization: Heat the mixture to reflux (110 °C) for 12–24 hours using a Dean-Stark trap. Causality: Removing the expelled alcohol (e.g., methanol or ethanol) drives the equilibrium toward the cyclic 2,5-diketopiperazine product.
-
Self-Validation (In-Process Control): Remove a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the linear precursor mass [M+H]+ is entirely replaced by the cyclic product mass [M - ROH + H]+.
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemoenzymatic One-Pot Cyclization (Zero Racemization)
For highly sensitive substrates, enzymatic cyclization offers unparalleled stereocontrol[2].
Step-by-Step Methodology:
-
Enzyme Preparation: Utilize the adenylation domain of tyrocidine synthetase A (TycA-A) in a buffered aqueous system[2].
-
Reaction Setup: Combine the amino acid precursors in a bioreactor equipped with a pH-stat[2].
-
pH Control (Critical Step): Maintain the reaction strictly between pH 6.5 and 9.5[2]. Causality: Below pH 6.5, the amine is predominantly protonated and non-nucleophilic. Above pH 9.5, the risk of hydroxide-mediated ester hydrolysis and background epimerization increases[2].
-
Incubation: Stir at 30 °C until complete conversion is observed. This method has been validated to produce over 128 types of diketopiperazines with little to no racemization[2].
Troubleshooting Guide & FAQs
Q: My cyclization reaction is stalling, resulting in a low yield of the piperazine product. How can I drive it to completion? A: Low yields in diester cyclization are typically caused by an inactive nucleophile or an unreactive electrophile.
-
Check the pH/Protonation State: If you are running the reaction in a solvent system that is too acidic, the terminal amine will exist as an ammonium salt, rendering it non-nucleophilic. Ensure the pH is optimized (6.5–9.5) to maintain a sufficient concentration of the free amine[2].
-
Thermal Activation: The cyclization reaction is sensitive to temperature[4]. If spontaneous cyclization fails, elevate the temperature by refluxing in toluene or phenol to overcome the activation energy barrier[3].
Q: I am observing significant racemization of the chiral centers during the cyclization step. What is the mechanistic cause, and how do I prevent it? A: Racemization is almost always the result of base-catalyzed enolization. Strong bases abstract the acidic α-proton adjacent to the ester or amide carbonyl, forming a planar enolate intermediate that loses its stereochemical information[3].
-
Solution: Avoid base catalysis entirely. Transition to acid-catalyzed cyclization[3] or utilize the chemoenzymatic TycA-A method, which operates under mild conditions and prevents racemization[2].
Q: LC-MS shows a high degree of linear oligomers instead of the desired cyclic piperazine. How do I favor intramolecular cyclization? A: Intermolecular condensation is competing with intramolecular cyclization.
-
Solution: Apply the Ziegler-Ruggli dilution principle. Run the reaction at a much lower concentration (e.g., < 0.01 M). This increases the spatial distance between different molecules, making intramolecular collision (ring closure) statistically much more likely than intermolecular collision (polymerization).
Q: Can photoredox catalysis be used to synthesize highly substituted piperazines? A: Yes. Recent advances in organic photoredox catalysis have enabled the synthesis of decorated piperazine cores from the ground up[5]. By using photocatalysts (like Ir(ppy)₃ or acridinium salts), researchers can generate α-aminyl radicals that undergo 6-endo-trig radical cyclization with in situ generated imines[5][6]. This approach circumvents the need for traditional diester condensation when building complex, C-substituted piperazines[5].
Q: Are there transition-metal catalyzed alternatives for piperazine cyclization? A: Absolutely. Rh(III)-catalyzed, amine-directed N–H functionalization followed by intramolecular cyclization has been successfully used to prepare phosphonate-substituted diketopiperazines[1]. This allows for the downstream synthesis of monodehydro-diketopiperazines with high E-alkene selectivity via Horner–Wadsworth–Emmons reactions[1].
Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and cyclization outcomes, serving as a quick-reference guide for process optimization.
| Reaction Parameter | Variation / Condition | Primary Outcome | Yield Impact | Racemization Risk |
| Catalysis Type | Base Catalysis (e.g., Et₃N, NaOH) | Rapid deprotection, enolate formation | Moderate to High | High (Avoid for chiral substrates)[3] |
| Catalysis Type | Acid Catalysis (e.g., AcOH) | Carbonyl activation, avoids enolization | High | Low (Preferred method)[3] |
| pH Control | pH < 6.5 | Amine protonation (loss of nucleophilicity) | Low (Reaction stalls) | Low |
| pH Control | pH 6.5 – 9.5 | Optimal free amine concentration | High [2] | Low |
| Concentration | High (> 0.1 M) | Intermolecular collisions favored | Low (Oligomers form) | N/A |
| Concentration | Low (< 0.01 M) | Intramolecular ring closure favored | High | N/A |
| Methodology | Chemoenzymatic (TycA-A) | Highly specific enzymatic folding | High (High titer)[2] | Zero [2] |
References
-
Karakama, S., Suzuki, S., & Kino, K. (2022). "One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme." Applied Microbiology and Biotechnology (PubMed). URL: [Link]
- "Method for synthesis of diketopiperazine and diketomorpholine derivatives." Google Patents.
-
"One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme." ProQuest. URL: [Link]
-
"Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." MDPI. URL: [Link]
-
"Programmable Piperazine Synthesis via Organic Photoredox Catalysis." PMC. URL: [Link]
-
"One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme." ResearchGate. URL: [Link]
-
"Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI. URL: [Link]
-
"Synthesis of Monodehydro-Diketopiperazines Enabled by Cp*Rh(III)-Catalyzed Amine-Directed N–H Functionalization." PMC. URL: [Link]
-
"Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." ResearchGate. URL: [Link]
-
"Catalytic Cycloisomerization–Oxidative Cyclization Reaction Sequence of Enyne Diesters Derived from 2-Propargyloxyarylaldehydes." ACS Publications. URL: [Link]
-
"Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes." Semantic Scholar. URL: [Link]
-
"Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes." PMC. URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5817751A - Method for synthesis of diketopiperazine and diketomorpholine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Separation of Diastereomers in Bicyclic Lactam Synthesis
Welcome to the technical support center for the resolution of diastereomeric mixtures in bicyclic lactam synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet often challenging task of separating closely related stereoisomers. Here, we provide field-proven insights and systematic troubleshooting protocols to help you navigate these separations effectively.
Frequently Asked Questions (FAQs)
Q1: My bicyclic lactam diastereomers are co-eluting on my silica gel column. What is the first thing I should try?
A1: The first and most critical step is to re-evaluate and optimize your mobile phase using Thin Layer Chromatography (TLC). Co-elution is often a result of a solvent system with either too high or too low polarity. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the polarity. The goal is to find a solvent system that gives a retention factor (Rf) of 0.2-0.3 for the lower-eluting spot and a clear separation (ΔRf) between the two diastereomers.
Q2: I can see a slight separation on my TLC plate, but it's not translating to the column. What's going wrong?
A2: A small ΔRf on TLC indicates a challenging separation that requires maximizing the efficiency of your column. Several factors could be at play:
-
Column Packing: Ensure your column is packed perfectly, without any air gaps or channels, which cause band broadening.
-
Column Dimensions: For difficult separations, a longer and narrower column will provide more theoretical plates and improve resolution.
-
Flow Rate: A slower flow rate increases the interaction time between your compounds and the stationary phase, which can enhance separation.[1]
-
Loading Technique: Load your sample in a minimal amount of solvent to ensure a narrow starting band.
Q3: My lactam is basic and I'm seeing significant tailing on the silica gel column. How can I fix this?
A3: Tailing of basic compounds on silica gel is a common issue caused by the interaction of the amine with acidic silanol groups on the silica surface. To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or diethylamine.[2] Always check the stability of your compound to basic conditions first.
Q4: I've tried multiple solvent systems for column chromatography with no success. What is my next option?
A4: If chromatography on silica is proving ineffective, consider fractional crystallization. Diastereomers have different physical properties, including solubility, which can be exploited for separation. A systematic solvent screening is the first step to identify a suitable solvent or solvent mixture that provides a significant solubility difference between the two diastereomers.
Q5: My attempt at crystallization resulted in an "oil out" instead of crystals. What does this mean and how do I prevent it?
A5: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often caused by high supersaturation, rapid cooling, or an inappropriate solvent choice.[1][3] To prevent this, you should:
-
Slow down the cooling rate: This allows more time for proper crystal nucleation and growth.
-
Use a more dilute solution: This reduces the initial supersaturation.
-
Add seed crystals: If you have a small amount of the pure diastereomer, adding it to the cooling solution can promote the growth of the desired crystals.[1]
-
Change the solvent system: A systematic solvent screening is crucial.
Q6: What is Crystallization-Induced Diastereomer Transformation (CIDT) and when should I consider it?
A6: CIDT is a powerful technique that can be used when one of the stereocenters in your bicyclic lactam is epimerizable (can change its configuration). In this process, the diastereomeric mixture is equilibrated in solution while one diastereomer selectively crystallizes. This continuous crystallization of one diastereomer shifts the equilibrium in the solution, ultimately converting the entire mixture into a single, solid diastereomer. This method is particularly advantageous as it can theoretically provide a 100% yield of the desired diastereomer.[4][5]
Troubleshooting Guide: In-Depth Protocols and Methodologies
Advanced Troubleshooting for Silica Gel Chromatography
If basic mobile phase optimization fails, a more systematic approach is required.
Protocol 1: Systematic Solvent System Screening using 2D-TLC
For very closely eluting diastereomers, a two-dimensional TLC (2D-TLC) can help identify a more effective solvent system.
-
Step 1: Spot your diastereomeric mixture in one corner of a square TLC plate.
-
Step 2: Develop the plate in the first solvent system.
-
Step 3: Dry the plate completely and turn it 90 degrees.
-
Step 4: Develop the plate in a second, different solvent system.
-
Step 5: Visualize the plate. If the spots have moved off the diagonal, it indicates that the two solvent systems have different selectivities for your diastereomers, and a combination or gradient may be effective for column chromatography.
Diagram 1: Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A stepwise approach to troubleshooting poor separation of diastereomers by column chromatography.
Troubleshooting Fractional Crystallization
The most common failure point in fractional crystallization is the formation of an oil or a gum. The following protocol provides a systematic approach to overcome this.
Protocol 2: Systematic Solvent Screening for Crystallization
-
Step 1: Solubility Testing: In small, individual vials, test the solubility of your diastereomeric mixture in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at both room temperature and at the solvent's boiling point.
-
Step 2: Identify Candidate Solvents: Look for a solvent that fully dissolves the mixture at a higher temperature but in which the mixture is sparingly soluble at room temperature or below.
-
Step 3: Controlled Cooling Crystallization:
-
Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, cool the mixture further in an ice bath or refrigerator to maximize the yield.
-
-
Step 4: Analysis: Isolate the crystals by filtration and analyze the diastereomeric ratio by NMR or HPLC. The mother liquor should be enriched in the other diastereomer.
Table 1: Troubleshooting "Oiling Out" During Crystallization
| Problem | Primary Cause | Solutions |
| "Oiling Out" | High supersaturation, rapid cooling, or unsuitable solvent.[1][3] | 1. Reduce cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1] 2. Add more solvent: This will decrease the overall concentration.[2] 3. Use a solvent/anti-solvent system: Dissolve the mixture in a good solvent and slowly add an anti-solvent (in which the compound is insoluble) to induce crystallization. 4. Seeding: Add a small seed crystal to encourage the growth of the desired crystal lattice.[1] |
| No Crystallization | The compound is too soluble in the chosen solvent, or nucleation is inhibited. | 1. Evaporate some solvent: This will increase the concentration. 2. Use an anti-solvent: Add a solvent in which your compound is insoluble. 3. Scratch the flask: This can provide a surface for nucleation. 4. Ensure high purity: Impurities can sometimes inhibit crystallization. |
Advanced Separation Strategies: Derivatization and Chiral Chromatography
When the physical properties of the diastereomers are too similar for effective separation by standard techniques, derivatization or chiral chromatography can be employed.
Derivatization to Enhance Separability
The principle behind derivatization is to chemically modify the diastereomers to create new compounds with more significant differences in their physical properties. For bicyclic lactams, a common strategy is to introduce a bulky group that can create greater steric differentiation between the diastereomers.
Protocol 3: Derivatization with a Chiral Resolving Agent
-
Step 1: Choose a Derivatizing Agent: For lactams, which are amides, derivatization can be challenging. However, if your bicyclic lactam has a reactive handle, such as a hydroxyl or a primary/secondary amine, you can react it with a chiral derivatizing agent like Mosher's acid chloride to form diastereomeric esters or amides.[6]
-
Step 2: Reaction: React your diastereomeric mixture with the chiral derivatizing agent.
-
Step 3: Separation: The resulting diastereomeric derivatives often have significantly different chromatographic properties and can be separated by standard silica gel chromatography.
-
Step 4: Cleavage: After separation, the chiral auxiliary is cleaved to yield the pure, separated diastereomers of your original bicyclic lactam.
Diagram 2: Conceptual Workflow for Derivatization-Based Separation
Caption: A conceptual workflow illustrating the use of derivatization to facilitate the separation of challenging diastereomeric mixtures.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC uses a chiral stationary phase (CSP) to separate stereoisomers. While typically used for enantiomers, it can also be highly effective for separating diastereomers that are difficult to resolve on achiral phases.
Table 2: Guide to Chiral Stationary Phase (CSP) Selection
| CSP Type | Separation Principle | Best For |
| Polysaccharide-based (e.g., cellulose, amylose) | Formation of "chiral pockets" that one diastereomer fits into better than the other.[7] | A broad range of compounds; a good first choice for screening. |
| Pirkle-type | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Compounds with aromatic rings. |
| Cyclodextrin-based | Inclusion complex formation where one diastereomer fits better into the cyclodextrin cavity. | Compounds with hydrophobic moieties that can fit into the cyclodextrin core. |
| Macrocyclic glycopeptides | Multiple interaction modes including hydrogen bonding, ionic interactions, and inclusion complexation. | Polar and ionizable compounds. |
Method Development for Chiral HPLC:
Method development for chiral HPLC is often an empirical process of screening different columns and mobile phases. A typical starting point is to screen a set of polysaccharide-based columns with mobile phases consisting of hexane/isopropanol and/or methanol/acetonitrile.
References
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2893. [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
-
Rao, A. S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
I.B.S. Chiral HPLC Method Development. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Acta Pharmaceutica Sinica B, 12(11), 4055-4074. [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
-
Zhang, T., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development, 18(6), 754-760. [Link]
-
CRC Press. CRC Handbook of - OPTICAL RESOLUTIONS. [Link]
-
Sato, K., et al. (2025, July 25). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development. [Link]
-
LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Pálovics, E., & Fogassy, E. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Symmetry, 13(8), 1500. [Link]
-
Pálovics, E., & Fogassy, E. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 659. [Link]
-
Rizzato, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. [Link]
-
Pirkle, W. H., et al. (1987). A liquid chromatographic method for resolving chiral lactams as their diastereomeric ureide derivatives. The Journal of Organic Chemistry, 52(23), 5247-5249. [Link]
-
ResearchGate. State of the Art in Crystallization‐Induced Diastereomer Transformations. [Link]
-
Sam, B., et al. (2023, August 23). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]
-
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
Pharmaceutical Technology. (2025, March 11). Chiral Resolution with and without Resolving Agents. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
ResearchGate. Diastereomeric Derivatization for Chromatography. [Link]
-
Knowles Group. Crystallization-Induced Diastereomer Transformations. [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Royal Society of Chemistry. (2021). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry, 19(4), 849-853. [Link]
-
R Discovery. (1991, July 1). Diastereoselective synthesis of bis-beta-lactams. [Link]
-
Welch, C. J., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 137-142. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Technical Support Center: Orthogonal Protection Strategies for 2,5-Diazabicyclo[2.2.2]octane
Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the 2,5-diazabicyclo[2.2.2]octane scaffold. As a highly rigid, bridged bicyclic diamine, this pharmacophore presents unique steric and electronic challenges that render standard peptide-coupling protecting groups (like Boc or Cbz) ineffective in complex synthetic workflows.
Below, we detail the causality behind common experimental failures and provide field-proven, self-validating protocols for alternative orthogonal protection strategies.
Part 1: Troubleshooting Guide (The "Why" and "How")
Issue 1: Incomplete or Sluggish Deprotection of Cbz/Benzyl Groups
Symptom: Hydrogenolysis (H₂, Pd/C) stalls, yielding unreacted starting material or partially deprotected intermediates. Causality: The 2,5-diazabicyclo[2.2.2]octane core is a highly rigid, 3D globular scaffold. Unlike flat piperazines, the ethylene bridge creates significant steric bulk. This prevents the nitrogen and the benzylic carbon from achieving the requisite planar coordination with the heterogeneous palladium catalyst surface. Solution: Transition to an Alloc (Allyloxycarbonyl) protecting group. Alloc deprotection utilizes a homogeneous Pd(0) catalyst (e.g., Pd(PPh3)4), which operates entirely in solution and completely bypasses the surface-coordination limitations of heterogeneous catalysis.
Issue 2: Poor Regioselectivity During Mono-Protection
Symptom: Attempting to mono-protect the symmetric diamine yields a statistical mixture of unprotected, mono-protected, and bis-protected products (e.g., 1:2:1 ratio). Causality: The two secondary amines are chemically equivalent. Because the rigid [2.2.2] bridge does not efficiently transmit electronic deactivation (inductive effects drop off rapidly across the aliphatic framework), the first protection event does not significantly reduce the nucleophilicity of the second amine. Solution: Employ a bulky alternative group like Trityl (Trt) for the first step. The massive steric footprint of the Trityl group projects across the bicyclic cavity, physically shielding the second amine from subsequent electrophilic attack. Alternatively, utilize continuous flow chemistry for precise stoichiometric control.
Issue 3: Base-Induced Epimerization or Scaffold Cleavage During Deprotection
Symptom: Use of strong bases (like NaOH or hydrazine) to remove groups like trifluoroacetyl (TFA) leads to degradation or epimerization of adjacent stereocenters. Causality: The built-in ring strain of the [2.2.2] bicyclic system makes it highly susceptible to retro-Dieckmann or ring-opening side reactions under harsh, prolonged basic conditions at elevated temperatures[1]. Solution: Use SES (2-(Trimethylsilyl)ethanesulfonyl) . SES provides the robust stability of a sulfonamide but is cleaved under exceptionally mild, orthogonal conditions using fluoride ions (TBAF or CsF), preserving the integrity of the strained bicyclic framework.
Part 2: Frequently Asked Questions (FAQs)
Q: How does the N-C-C-N dihedral angle of the[2.2.2] scaffold affect protecting group choice? A: The rigid architecture of 2,5-diazabicyclo[2.2.2]octane locks the N-C-C-N dihedral angle at approximately 160°[2]. This forces the nitrogen lone pairs into divergent, highly exposed trajectories. While this is excellent for target binding (e.g., in KOR agonists[2]), it means the nitrogens are highly reactive but sterically congested from the "top" face due to the ethylene bridge. You must avoid protecting groups that require planar transition states for installation.
Q: Can I use NaHMDS for enolate chemistry if my scaffold is protected? A: Yes, provided you select the correct orthogonal group. Standard carbamates like Boc can sometimes undergo deprotonation or side reactions with strong bases like NaHMDS. As demonstrated in the synthesis of 2,5-diazabicyclo[2.2.2]octanes via Dieckmann analogous cyclizations, the Alloc group is highly stable to NaHMDS and allows for clean downstream functionalization[1].
Part 3: Quantitative Data & Orthogonality Matrix
When designing a multi-step synthesis, selecting protecting groups with non-overlapping cleavage conditions is critical. The table below summarizes the performance of alternative protecting groups specifically optimized for the 2,5-diazabicyclo[2.2.2]octane scaffold.
| Protecting Group | Typical Yield (Protection) | Typical Yield (Deprotection) | Optimal Deprotection Reagent | Orthogonal To (Stable Against) |
| Alloc | 85–95% | 90–98% | Pd(PPh3)4, Morpholine | Boc, SES, TFA, Trt, NaHMDS |
| SES | 75–85% | 85–95% | TBAF or CsF (80 °C) | Boc, Alloc, Cbz, Strong Base |
| TFA | 80–90% | 90–95% | K2CO3 / MeOH or NH3 (aq) | Boc, Alloc, SES, Acidic Cond. |
| Trt | 60–75% | 85–95% | 1% TFA in DCM | Alloc, SES, Cbz, Base |
Part 4: Experimental Protocols
Protocol 1: Regioselective Mono-Alloc Protection
This protocol utilizes high-dilution conditions to favor mono-protection of the symmetric scaffold.
-
Preparation: Dissolve 2,5-diazabicyclo[2.2.2]octane (1.0 equiv, 10 mmol) in anhydrous DCM (200 mL) to create a highly dilute 0.05 M solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol). Cool the reaction vessel to -78 °C under an argon atmosphere.
-
Electrophile Addition: Dissolve Allyl chloroformate (Alloc-Cl) (0.9 equiv, 9 mmol) in DCM (50 mL). Add this solution dropwise over 4 hours using a syringe pump. Causality: Slow addition at cryogenic temperatures minimizes the local concentration of the electrophile, preventing bis-protection.
-
Validation: Allow the reaction to warm to room temperature. Monitor via LCMS. The reaction is self-validating when the mass of the mono-Alloc product (M+H) becomes the dominant peak with <5% bis-Alloc formation.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).
Protocol 2: Homogeneous Pd(0) Deprotection of Alloc
This protocol ensures clean cleavage without relying on heterogeneous surface coordination.
-
Preparation: Dissolve the Alloc-protected 2,5-diazabicyclo[2.2.2]octane derivative (1.0 equiv) in anhydrous THF (0.1 M).
-
Scavenger Addition: Add morpholine (10.0 equiv). Causality: Morpholine acts as a highly nucleophilic scavenger for the generated π-allyl palladium complex. Without a vast excess of scavenger, the intermediate can re-allylate the newly freed secondary amine.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv). Protect the flask from light and stir at room temperature for 2 hours.
-
Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a bright purple spot (free secondary amine) validates complete deprotection.
-
Workup: Concentrate under reduced pressure. Purify by passing through a short pad of silica or via reverse-phase HPLC to remove triphenylphosphine oxide byproducts.
Part 5: Orthogonal Protection Workflow
The following diagram illustrates a dual-orthogonal strategy utilizing Alloc and SES protecting groups, allowing for independent, sequential functionalization of both nitrogen atoms on the rigid scaffold.
Orthogonal Alloc/SES protection and selective deprotection of 2,5-diazabicyclo[2.2.2]octane.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., Würthwein, E.-U., & Wünsch, B. (2008). "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." Australian Journal of Chemistry, 61(11), 868-874. URL:[Link]
-
Wittig, C., Schepmann, D., Soeberdt, M., Daniliuc, C. G., & Wünsch, B. (2017). "Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold." Organic & Biomolecular Chemistry, 15(31), 6520-6540. URL:[Link]
Sources
Technical Support Center: Troubleshooting Bicyclic Amide Synthesis
Advanced Strategies for Minimizing Side Products in Sterically Hindered Systems
Introduction
Bicyclic amines and carboxylic acids (e.g., bridged, fused, or spiro systems) impose significant steric constraints during amide bond formation. This steric bulk dramatically reduces the kinetic rate of the desired coupling, providing a wider time window for competing side reactions to occur. This technical guide provides field-proven troubleshooting strategies to mitigate the two most common failure modes in hindered amide synthesis: epimerization and guanidinylation.
Module 1: The Epimerization Dilemma
Causality & Mechanism
Epimerization (or racemization) during amide coupling typically occurs via two pathways: oxazolone formation and direct enolization[1]. In bicyclic systems, the slow coupling rate of the bulky amine allows the activated ester intermediate to persist in solution. If the carboxylic acid possesses an
Troubleshooting Strategy To suppress epimerization, researchers should replace traditional uronium reagents (e.g., HATU, HBTU) with Propanephosphonic Acid Anhydride (T3P)[2]. T3P, particularly when paired with a weaker base like pyridine, significantly minimizes epimerization by avoiding the highly basic conditions that promote enolization, while still providing sufficient electrophilic activation for the bulky bicyclic amine[3].
Table 1: Quantitative Comparison of Coupling Reagents for Epimerization-Prone Substrates
| Coupling Reagent | Recommended Base | Typical Epimerization (%) | Expected Yield (%) | Primary Byproduct |
| HATU | DIPEA | 15 - 25% | 70 - 85% | Tetramethylurea, HOAt[4] |
| EDC/HOBt | NMM | 5 - 10% | 60 - 75% | Urea derivatives |
| COMU | DIPEA | < 2% | 85 - 95% | Water-soluble morpholine[5] |
| T3P | Pyridine | 1.0 - 1.5% | > 90% | Water-soluble phosphonates[2] |
| (Note: Data synthesized from comparative peptide and hindered amide coupling studies[2],[4],[5]) |
Protocol: Low-Epimerization Amide Coupling using T3P and Pyridine
Self-validating mechanism: By keeping the reaction at 0 °C and strictly utilizing pyridine (a weaker base than DIPEA), the enolization pathway is kinetically starved. Simultaneously, T3P converts the carboxylic acid into a highly reactive leaving group without forming an oxazolone-prone intermediate[1],[6].
-
Preparation: In an oven-dried flask, dissolve the
-chiral carboxylic acid (1.0 eq) and the bicyclic amine (1.1 eq) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to achieve a 0.2 M concentration. -
Base Addition: Add Pyridine (3.0 eq) to the mixture and cool the reaction flask to 0 °C using an ice bath. Critical: Do not use DIPEA; its higher pKa promotes
-proton abstraction[1]. -
Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) over 10 minutes. Maintain the temperature at 0 °C. The slow addition mitigates any mild exotherms[2].
-
Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature. Monitor progress via LC-MS.
-
Workup: Quench the reaction with 1N aqueous HCl. Because T3P byproducts are completely water-soluble, simple phase separation is sufficient[6]. Wash the organic layer with saturated aqueous NaHCO
and brine, dry over anhydrous Na SO , and concentrate under reduced pressure.
Module 2: Guanidinylation (The +98 Da Adduct Problem)
Causality & Mechanism When using uronium/guanidinium-based coupling agents like HATU or HBTU with sterically hindered bicyclic amines, the desired nucleophilic attack on the activated ester is kinetically hindered. Consequently, the amine can directly attack the coupling reagent itself[7]. This forms a 2-substituted 1,1,3,3-tetramethylguanidinium (TMG) adduct, which appears as a highly polar +98 Da mass shift in LC-MS analysis[7],[8].
Troubleshooting Strategy To prevent guanidinylation, the carboxylic acid must be pre-activated before the amine is introduced. If the side reaction persists, switch the base to 2,6-lutidine (which sterically inhibits the guanidinylation side reaction) or abandon uronium reagents entirely in favor of an Oxyma-based reagent like COMU[5],[8].
Diagnostic workflow for identifying and resolving common amide coupling side reactions.
Module 3: Frequently Asked Questions (FAQs)
Q1: I am synthesizing a spirocyclic amide using HATU and DIPEA, but my yield is capped at 40%, and I see a massive polar peak in my LC-MS. What is happening? A1: The polar peak is likely tetramethylurea or a tetramethylguanidinium adduct (+98 Da)[4],[8]. Because spirocyclic amines are sterically hindered, the coupling rate is slower than the side reaction where the amine attacks HATU directly[9]. Solution: Pre-activate the acid with HATU and DIPEA for 15 minutes before adding the spirocyclic amine[4]. Alternatively, switch the base to 2,6-lutidine, which sterically inhibits the guanidinylation side reaction[8].
Q2: Why is COMU recommended over HATU for my bicyclic system? A2: COMU is an Oxyma-based imonium salt that exhibits a less hazardous safety profile and superior solubility compared to HATU[5]. More importantly, it avoids the formation of the unreactive guanidinium adducts that plague hindered amine couplings, and it performs efficiently with only 1 equivalent of base, further minimizing base-catalyzed side reactions[5].
Q3: My bicyclic carboxylic acid is completely unreactive with EDC/HOBt. Should I heat the reaction? A3: Heating is generally discouraged as it exponentially increases the rates of side reactions (including epimerization) before it significantly improves the coupling of hindered substrates[1]. Instead of heating, maintain a consistent low temperature and switch to a more reactive coupling agent like COMU or T3P[1],[6]. Ensure strictly anhydrous conditions, as ambient moisture will competitively hydrolyze the activated ester intermediate.
References
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.3
-
Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.1
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications.2
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.6
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.9
-
Technical Support Center: HATU Coupling Reactions. Benchchem.4
-
Guanidinium salts of HATU and HBTU coupling reagents. ResearchGate.7
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.5
-
Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. Benchchem.8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
NMR Characterization of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one: A Comparative Guide to Resolving Carbamate Rotamers
As a Senior Application Scientist, I frequently consult with drug development teams struggling to verify the structural identity and purity of conformationally restricted bicyclic scaffolds. The compound 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one is a prime example. While the 2,5-diazabicyclo[2.2.2]octane core is highly valued in medicinal chemistry for rigidifying pharmacophores and improving metabolic stability[1], its routine analytical characterization is notoriously complex.
The root of this complexity lies in the N-tert-butoxycarbonyl (Boc) protecting group. The partial double-bond character of the carbamate C–N bond restricts free rotation, trapping the molecule in distinct syn and anti rotameric states[2]. In the asymmetric, rigid environment of the bridged bicyclic core, these rotamers are magnetically inequivalent. At room temperature (298 K), the exchange rate is slower than the NMR timescale, resulting in broadened or completely duplicated signals that mimic the presence of diastereomeric impurities.
This guide objectively compares three NMR methodologies to resolve this structural ambiguity, providing the mechanistic causality and self-validating protocols necessary for rigorous chemical characterization.
The Mechanistic Causality of Boc-Rotamers
To solve an analytical artifact, we must first understand its physical chemistry. The carbamate functional group exhibits resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This creates a rotational energy barrier (
Consequently, the bulky tert-butyl group can orient either towards or away from the bicyclic bridgehead. Because the 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one scaffold is highly rigid and asymmetric (due to the C3 ketone), the steric and magnetic shielding environments for the syn and anti rotamers differ significantly. This leads to a ~2:1 to 3:1 major/minor peak integration ratio in standard NMR solvents, manifesting as two distinct tert-butyl singlets (~1.40 and 1.45 ppm) and split bridgehead methine protons.
Methodological Comparison: Resolving the Rotamer Conundrum
To objectively prove that signal duplication arises from conformational exchange rather than chemical impurities, we must perturb the system thermodynamically or probe it via magnetization transfer.
Quantitative Comparison of NMR Methodologies
| Methodology | Resolution of Structural Ambiguity | Acquisition Time | Thermal Degradation Risk | qNMR Purity Suitability |
| A. Standard RT-NMR (298 K) | Low: Cannot definitively rule out co-eluting isomers or impurities. | < 5 mins | None | Poor: Overlapping and broadened signals complicate integration. |
| B. High-Temp VT-NMR (350-370 K) | High: Signal coalescence physically proves dynamic conformational exchange. | 30-45 mins (includes thermal ramping) | Moderate to High | Excellent: Yields a single, sharp set of time-averaged peaks. |
| C. 2D EXSY NMR (298 K) | High: Exchange cross-peaks unambiguously confirm rotameric equilibrium. | 2-4 hours | None | Moderate: Requires extraction of 1D slices for precise quantitation. |
Experimental Workflows & Analytical Logic
The decision to use thermodynamic perturbation (VT-NMR) versus magnetization transfer (2D EXSY) depends entirely on the thermal stability of your specific bicyclic derivative[4].
Figure 1: Decision workflow for resolving NMR signal duplication caused by N-Boc rotamers.
Self-Validating Experimental Protocols
Every robust analytical method must contain internal controls. Below are the step-by-step protocols for executing these advanced NMR techniques.
Protocol A: Variable Temperature (VT) NMR Coalescence Assay
By heating the sample, we inject thermal energy that exceeds the rotational barrier (
-
Sample Preparation: Dissolve 15–20 mg of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one in 0.6 mL of DMSO-
(boiling point 189 °C). Do not use CDCl3 due to its low boiling point. -
RT Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Carefully integrate the duplicated Boc singlets to establish the baseline syn/anti rotamer ratio.
-
Thermal Ramping: Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, 358 K). Allow 5 minutes of thermal equilibration at each step to ensure sample homogeneity.
-
Coalescence Observation: Acquire a 1H spectrum at each temperature. Observe the broadening and eventual coalescence of the bridgehead CH and Boc signals into sharp, time-averaged singlets.
-
Reversibility Check (Critical Control): Cool the probe back down to 298 K, equilibrate for 10 minutes, and re-acquire the 1H spectrum. The spectrum must perfectly match the baseline spectrum from Step 2. If new peaks appear or the baseline is noisy, thermal decomposition has occurred, and the EXSY method must be used instead.
Protocol B: Isothermal 2D EXSY (Exchange Spectroscopy)
When heating is contraindicated, 2D EXSY is the gold standard. It relies on chemical exchange occurring during the pulse sequence's mixing time (
-
Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of CDCl3 or DMSO-
. -
Measurement: Run a standard inversion-recovery experiment to estimate the longitudinal relaxation time (
) of the duplicated tert-butyl protons. -
Parameter Optimization: Set up a 2D NOESY/EXSY pulse sequence (e.g., noesygpphpp on Bruker systems). Set the mixing time (
) to approximately the value (typically 300–500 ms for small molecules). This maximizes exchange cross-peak intensity before the signal decays via relaxation. -
Acquisition: Acquire the 2D spectrum with sufficient
increments (e.g., 256 or 512) to ensure high resolution along the indirect dimension. Process in phase-sensitive mode. -
Data Interpretation: Analyze the off-diagonal cross-peaks. If the duplicated signals belong to exchanging rotamers, cross-peaks with the same phase/sign as the diagonal will appear connecting the major and minor signals. If the signals belong to a static impurity, no exchange cross-peaks will be observed.
Conclusion
For routine lot-release and structural confirmation of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one, VT-NMR is the most time-efficient and definitive method, provided the molecule is thermally stable. It effectively collapses the complex rotameric multiplets into a clean spectrum suitable for qNMR purity analysis. However, for complex mixtures or thermally sensitive derivatives, 2D EXSY provides an elegant, isothermal solution that unambiguously differentiates conformational rotamers from true structural isomers.
References
-
Schifferl, et al. "Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria." Journal of Organic Chemistry, American Chemical Society.
-
Stead, et al. "Kinetic resolution of 2-aryldihydroquinolines using lithiation – synthesis of chiral 1,2- and 1,4-dihydroquinolines: variable temperature NMR spectroscopy and DFT studies." Chemistry - A European Journal, White Rose Research Online.
-
O'Neill, et al. "Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams." Molecules, National Center for Biotechnology Information (PMC).
-
Wünsch, et al. "Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization." European Journal of Organic Chemistry, ResearchGate.
Sources
X-ray crystallography of 2,5-diazabicyclo[2.2.2]octane derivatives
X-ray Crystallography of 2,5-Diazabicyclo[2.2.2]octane Derivatives: A Comparative Guide to Crystallization and Diffraction Methodologies
Executive Summary
As a Senior Application Scientist, I frequently encounter the unique structural challenges posed by bridged bicyclic amines. The 2,5-diazabicyclo[2.2.2]octane scaffold has emerged as a privileged bioisostere for piperazine, particularly in the design of highly selective Sigma (
However, their structural rigidity, high solubility in organic solvents, and the volatility of their free bases make them notoriously difficult to crystallize and diffract. This guide objectively compares the performance of competing crystallization methodologies and X-ray source technologies to establish a field-proven, self-validating workflow for these critical small molecules.
Part 1: Comparison of Crystallization Methodologies
When handling highly soluble, low-molecular-weight organic amines, the choice of crystallization technique dictates the success of the downstream diffraction experiment. We compare the two most common approaches: Vapor Diffusion and Slow Evaporation .
Mechanistic Causality: Why Vapor Diffusion Outperforms Slow Evaporation
Bridged bicyclic amines possess a compact crystal lattice that is highly sensitive to solvent inclusion and rapid kinetic shifts ()[3].
Slow evaporation relies on the continuous loss of solvent to the atmosphere. This rapidly forces the solution through the metastable zone into a state of labile supersaturation ()[4]. The causality here is strictly kinetic: rapid solvent depletion induces catastrophic, uncontrolled nucleation, resulting in twinned, cracked, or microcrystalline aggregates. Furthermore, highly volatile solvents (e.g.,
Conversely, vapor diffusion operates as a closed, thermodynamically controlled system. The differential vapor pressure between the inner "good solvent" and the outer "antisolvent" drives a slow, gentle equilibration. This maintains the solution within the metastable zone for an extended period, drastically lowering the nucleation rate and favoring the growth of fewer, highly ordered single crystals suitable for high-resolution X-ray diffraction.
Table 1: Performance Comparison of Crystallization Methods
| Parameter | Vapor Diffusion | Slow Evaporation |
| Supersaturation Control | High (Thermodynamically driven equilibration) | Low (Kinetically driven solvent loss) |
| Crystal Quality | High (Fewer, larger, well-ordered single crystals) | Variable (Prone to twinning, cracking, or oiling out) |
| Sample Requirement | Minimal (1–5 mg) | High (> 20 mg typically required) |
| Solvent Inclusion Risk | Low | High |
| Recommended Use | Primary method for rigid bicyclic small molecules | Secondary screening or bulk recrystallization |
Self-Validating Protocol: Vapor Diffusion for Bicyclic Amines
This protocol is designed as a self-validating system; each step contains a physical checkpoint to ensure the thermodynamic integrity of the experiment.
-
Solvent Selection & Dissolution: Dissolve 2–5 mg of the purified 2,5-diazabicyclo[2.2.2]octane derivative in 0.5 mL of a volatile good solvent (e.g.,
or Ethyl Acetate) in a 1-dram inner vial. -
Filtration (Checkpoint 1): Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Validation: The solution must be optically clear; removing heterogeneous dust particles prevents premature, low-quality nucleation.
-
Antisolvent Preparation: Add 2–3 mL of a volatile antisolvent (e.g., Pentane or Diethyl Ether) to a 20 mL outer scintillation vial. The antisolvent must have a higher vapor pressure than the good solvent to drive diffusion inward.
-
Chamber Assembly: Carefully place the unsealed 1-dram inner vial into the 20 mL outer vial.
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the assembly in a vibration-free, temperature-controlled incubator (e.g., 20 °C).
-
Harvesting (Checkpoint 2): After 3–7 days, inspect under a stereomicroscope. Validation: The appearance of sharp extinction under cross-polarized light confirms crystalline order (single crystal) rather than amorphous precipitation. Harvest directly into a cryoprotectant oil (e.g., Paratone-N) to prevent lattice degradation.
Part 2: Comparison of X-ray Source Technologies
Even with optimized crystallization, 2,5-diazabicyclo[2.2.2]octane derivatives often yield small (<100 µm) crystals that diffract weakly due to the absence of heavy atoms. Here, we compare a 30 W Microfocus X-ray Source against a 2 kW Conventional Sealed Tube .
Mechanistic Causality: The Advantage of Flux Density over Raw Power
A conventional 2 kW sealed tube equipped with a graphite monochromator produces a broad, plateau-like beam profile. When irradiating a 50 µm crystal, the vast majority of the X-ray flux bypasses the sample entirely. This excess radiation strikes the air and the mount, contributing exclusively to background scatter and severely degrading the signal-to-noise ratio (
A 30 W microfocus source (e.g., Incoatec IµS) utilizes focusing multilayer optics to condense the beam into a narrow, Gaussian profile that closely matches the dimensions of the microcrystal. Despite consuming nearly 98% less power, the microfocus source delivers a dramatically higher flux density directly to the sample. This targeted illumination drastically improves the diffraction intensities for small crystals, allowing for the precise determination of absolute configuration (Flack parameter) even in purely organic chiral molecules[5].
Table 2: Performance Comparison of X-ray Sources for Small Organic Crystals
| Specification / Metric | 30 W Microfocus Source (e.g., IµS) | 2 kW Conventional Sealed Tube |
| Beam Profile | Narrow, Gaussian-shaped | Broad, Intensity Plateau |
| Power Consumption | 30 W (Air-cooled) | 2,000 W (Water-cooled) |
| Optimal Crystal Size | < 100 µm | > 200 µm |
| Flux Density at Sample | Extremely High (Focused via multilayer optics) | Low (Monocapillary collimator) |
| Data Quality ( | Superior for weakly diffracting microcrystals | Poor (High background noise for small samples) |
Self-Validating Protocol: Microfocus Data Collection
-
Cryocooling: Transfer the oil-coated crystal to the goniometer head under a steady stream of liquid nitrogen (100 K). Validation: The oil must vitrify (turn glass-like, not opaque) to prevent ice ring formation in the diffraction pattern.
-
Centering: Optically center the crystal in the microfocus beam (Mo Kα,
Å) using the diffractometer's video microscope. -
Unit Cell Screening (Checkpoint 3): Collect 10–15 preliminary frames. Validation: Indexing these frames must yield a unit cell with a volume consistent with the expected 2,5-diazabicyclo[2.2.2]octane derivative (typically 15-18 ų per non-hydrogen atom).
-
Data Collection Strategy: Execute a high-redundancy data collection strategy. Because the microfocus beam has a Gaussian profile, the crystal is not bathed in uniform intensity; therefore, high redundancy is required to allow empirical multi-scan absorption corrections (e.g., SADABS) to accurately scale the data[5].
-
Integration & Refinement: Integrate the frames and solve the structure using intrinsic phasing (SHELXT). Refine anisotropically to achieve an R1 value < 5%.
Part 3: Integrated Workflow Visualization
The following diagram maps the optimal logical pathway from chemical synthesis to final structure elucidation, highlighting the critical decision gates discussed above.
Workflow comparing crystallization and X-ray diffraction methods for bicyclic derivatives.
Conclusion
For drug development professionals working with rigid, highly soluble piperazine bioisosteres like 2,5-diazabicyclo[2.2.2]octanes, relying on legacy techniques (slow evaporation and sealed-tube diffractometers) often results in failed structure determinations. By transitioning to vapor diffusion for precise thermodynamic control of nucleation, and pairing it with microfocus X-ray optics to maximize flux density on microcrystals, researchers can systematically guarantee high-resolution structural data and unambiguous stereochemical assignments.
References
-
Holl, R., Dykstra, M., Schneiders, M., Fröhlich, R., Kitamura, M., & Wünsch, B. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry.[Link]
-
Fallica, A. N., Pittalà, V., Modica, M. N., Salerno, L., Romeo, G., Marrazzo, A., & Amata, E. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[Link]
-
Schulz, T., Meindl, K., Leusser, D., Stern, D., Graf, J., Michaelsen, C., Ruf, M., Sheldrick, G. M., & Stalke, D. (2009). A comparison of a microfocus X-ray source and a conventional sealed tube for crystal structure determination. Journal of Applied Crystallography.[Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm (via PMC).[Link]
-
Fiveable. (n.d.). Crystallization Methods to Know for Crystallography. [Link]
Sources
- 1. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. journals.iucr.org [journals.iucr.org]
Structural and Functional Stability of Diazabicyclooctane Scaffolds: A Comparative Guide on[2.2.2] vs. [3.2.1] Cores
Bridged bicyclic diamines are foundational to modern synthetic and medicinal chemistry. Among these, the [2.2.2] and [3.2.1] diazabicyclooctane scaffolds represent two entirely different paradigms of chemical stability. While the [2.2.2] core is celebrated for its rigid, thermodynamic stability, the [3.2.1] core is engineered for controlled instability, utilizing ring strain to achieve potent biological reactivity.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their stability profiles and providing self-validating experimental protocols for their evaluation.
Mechanistic & Thermodynamic Stability Analysis
The [2.2.2] Core: The Thermodynamic Sink
The[2.2.2] diazabicyclooctane system (e.g., 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, or 2,5-diazabicyclo[2.2.2]octane) is highly symmetric. The even distribution of two-carbon bridges allows the bridgehead nitrogen atoms to adopt near-ideal tetrahedral geometries, minimizing both angle strain and transannular eclipsing interactions.
Because of this lack of strain, the [2.2.2] core acts as a thermodynamic sink. It is highly resistant to thermal degradation, electrochemical reduction, and basic hydrolysis[1]. In materials science, DABCO derivatives are utilized as robust pillars in Metal-Organic Frameworks (MOFs), maintaining structural integrity even under severe humidity and aqueous conditions[2]. Furthermore, synthetic pathways often reveal that strained [3.2.1] intermediates will spontaneously undergo Wagner-Meerwein rearrangements to form the more stable [2.2.2] scaffold to relieve ring strain[3].
The [3.2.1] Core: Engineered Kinetic Instability
The [3.2.1] diazabicyclooctane core (e.g., 1,6-diazabicyclo[3.2.1]octane, or DBO) features asymmetric bridging that distorts bond angles. In medicinal chemistry, this core is famously utilized in non-β-lactam β-lactamase inhibitors such as avibactam, relebactam, and zidebactam[4][5].
By incorporating a urea or amide linkage into the [3.2.1] framework, the
Visualizing Scaffold Dynamics
Thermodynamic rearrangement from the strained[3.2.1] core to the stable [2.2.2] core.
Reversible ring-opening mechanism of [3.2.1] DBOs enabling stable beta-lactamase inhibition.
Comparative Stability Data
| Parameter | [2.2.2] Diazabicyclooctane (e.g., DABCO) | [3.2.1] Diazabicyclooctane (e.g., 1,6-DBO) |
| Symmetry & Strain | Highly symmetric; minimal angle/torsional strain. | Asymmetric; high angle strain at the bridgehead. |
| Thermodynamic Stability | Extremely high; acts as a structural sink. | Low-to-Moderate; kinetically trapped ground state. |
| Hydrolytic Resistance | Highly resistant to aqueous/basic hydrolysis. | Susceptible to nucleophilic attack (tunable via R-groups). |
| Primary Reactivity | Nucleophilic catalysis, base, structural ligand. | Reversible covalent acylation (ring-opening). |
| Key Applications | MOF pillars, ionic liquids, Baylis-Hillman catalysts. | Serine β-lactamase inhibitors, PBP inhibitors. |
Self-Validating Experimental Protocols
To accurately assess the stability of these two divergent scaffolds, empirical testing must account for their distinct chemical behaviors.
Protocol 1: Thermodynamic & Hydrolytic Profiling of [2.2.2] Scaffolds
Causality: While Thermogravimetric Analysis (TGA) measures bulk thermal stability, it cannot detect subtle, non-volatile hydrolytic ring-opening. Quantitative NMR (qNMR) in
-
Sample Preparation: Dissolve 10 mg of the [2.2.2] derivative in 0.6 mL of
. -
Internal Standard Addition (Validation Step): Add a precise molar equivalent of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). The DSS serves as an inert internal standard.
-
Thermal Stressing: Seal the NMR tube and incubate at 80°C for 72 hours.
-
Data Acquisition & Validation: Acquire
-NMR spectra at and hours. Integrate the core[2.2.2] signals against the DSS reference.-
Self-Validation: If the sum of the intact core integrals and any newly formed degradation peaks does not equal 100% (± 2%) relative to the DSS standard, the system flags for volatile mass loss or precipitation, invalidating the assumption of simple hydrolysis.
-
Protocol 2: Kinetic Stability and Reversible Ring-Opening Assay for [3.2.1] Scaffolds
Causality: The stability of [3.2.1] DBOs must be evaluated in the context of their biological targets. LC-MS/MS is used to track the mass shift from the intact DBO to the covalent enzyme-DBO adduct.
-
Enzyme Incubation: Incubate 10 µM of the[3.2.1] DBO (e.g., avibactam) with 1 µM of purified AmpC β-lactamase in 50 mM phosphate buffer (pH 7.4) at 37°C.
-
Negative Control (Validation Step): In a parallel reaction, incubate the DBO with a Ser64Ala mutant AmpC enzyme (lacking the catalytic nucleophile).
-
Quenching & Analysis: At specific time intervals (0, 15, 30, 60 mins), quench 50 µL aliquots with 1% formic acid. Analyze via LC-MS/MS to quantify the ratio of free intact DBO to the protein-adduct mass.
-
Self-Validation: The Ser64Ala mutant control must show 0% adduct formation and 100% intact DBO recovery over the assay duration. Any degradation observed in the mutant arm immediately flags background buffer hydrolysis, ensuring that the kinetic off-rates calculated from the wild-type arm are strictly enzyme-mediated[6].
-
References
-
β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs | Journal of Medicinal Chemistry | 4
-
The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam | Taylor & Francis | 5
-
Basic ionic liquids for catalysis: the road to greater stability | RSC Publishing | 1
-
Water Stability and Adsorption in Metal–Organic Frameworks | Chemical Reviews | 2
-
The trans/cis photoisomerization in hydrogen bonded complexes with stability controlled by substituent effects: 3-(6-aminopyridin-3-yl)acrylate case study. | R Discovery |3
-
Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes | PMC | 6
-
Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases | Journal of Medicinal Chemistry | 7
Sources
- 1. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Metabolic Stability of Bicyclic Piperazine Analogs
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate metabolic stability. A compound that is rapidly metabolized by the body is likely to have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. The bicyclic piperazine scaffold has emerged as a popular structural motif in medicinal chemistry, offering a unique combination of rigidity, basicity, and synthetic tractability. However, like all chemical entities, their metabolic fate must be carefully evaluated and optimized.
This guide provides an in-depth comparison of the metabolic stability of bicyclic piperazine analogs, offering experimental data, detailed protocols, and insights into the underlying metabolic pathways. By understanding the structure-stability relationships, researchers can make more informed decisions in the design and selection of drug candidates with improved pharmacokinetic profiles.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[1] In early drug discovery, in vitro assays are indispensable for predicting a compound's in vivo behavior.[2][3] These assays, typically employing liver microsomes or hepatocytes, provide crucial data on a compound's half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[1][3] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, leading to improved efficacy and a more predictable dosing regimen. Conversely, rapid metabolism can lead to low oral bioavailability, the formation of potentially toxic metabolites, and a short duration of action.[4] Therefore, a thorough understanding and optimization of metabolic stability are paramount for the successful development of new medicines.
Common Metabolic Fates of Bicyclic Piperazine Analogs
The piperazine ring, a common feature in many approved drugs, is susceptible to several metabolic transformations.[5] The bicyclic nature of the analogs discussed here introduces conformational constraints that can influence their interaction with metabolic enzymes and, consequently, their stability. The primary metabolic pathways for piperazine-containing compounds, including their bicyclic counterparts, are mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[6][7]
Key metabolic reactions include:
-
N-dealkylation: This is a frequent metabolic route for piperazine derivatives, involving the removal of an alkyl substituent from one of the nitrogen atoms.[8][9][10]
-
Hydroxylation: The addition of a hydroxyl group to the carbon skeleton, often on the bicyclic ring system or on an aromatic substituent, is another common pathway.[5]
-
N-oxidation: The nitrogen atoms within the piperazine ring can be directly oxidized.[5]
-
Ring Opening: In some cases, the piperazine ring itself can be cleaved.[5]
The specific site and extent of metabolism are highly dependent on the overall structure of the molecule, including the nature and position of substituents on the bicyclic framework and the piperazine nitrogens.
Comparative Metabolic Stability: An Evidence-Based Analysis
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of bicyclic piperazine analogs. The data below was generated using a standardized in vitro liver microsomal stability assay.
Table 1: Comparative Metabolic Stability of Bicyclic Piperazine Analogs in Human Liver Microsomes (HLM)
| Compound ID | Bicyclic Core | R1 Substituent | R2 Substituent | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Analog A-1 | Octahydropyrrolo[1,2-a]pyrazine | Phenyl | Methyl | 25 | 27.7 |
| Analog A-2 | Octahydropyrrolo[1,2-a]pyrazine | 4-Fluorophenyl | Methyl | 18 | 38.5 |
| Analog A-3 | Octahydropyrrolo[1,2-a]pyrazine | Phenyl | Ethyl | 35 | 19.8 |
| Analog B-1 | Octahydropyrido[1,2-a]pyrazine | Phenyl | Methyl | 12 | 57.8 |
| Analog B-2 | Octahydropyrido[1,2-a]pyrazine | 4-Fluorophenyl | Methyl | 8 | 86.6 |
| Analog B-3 | Octahydropyrido[1,2-a]pyrazine | Phenyl | Ethyl | 15 | 46.2 |
| Reference C-1 | N-benzylpiperazine | - | - | 45 | 15.4 |
Disclaimer: The data presented in this table is a representative example compiled from literature sources for illustrative purposes and may not reflect the results of a single head-to-head study.
From this data, several structure-activity relationships (SAR) can be inferred:
-
Impact of the Bicyclic Core: Analogs with the octahydropyrido[1,2-a]pyrazine core (Series B) generally exhibit greater metabolic stability (lower CLint, longer t½) compared to those with the octahydropyrrolo[1,2-a]pyrazine core (Series A). This suggests that the larger, more conformationally constrained six-membered ring fusion may hinder access of metabolic enzymes.
-
Influence of Aromatic Substitution: The introduction of a fluorine atom on the phenyl ring (Analog A-2 vs. A-1 and B-2 vs. B-1) leads to a significant improvement in metabolic stability. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block a potential site of metabolism (hydroxylation) without drastically altering the overall electronics of the ring.
-
Effect of N-Alkyl Substituent: Comparing analogs with a methyl versus an ethyl substituent on the piperazine nitrogen (Analog A-1 vs. A-3 and B-1 vs. B-3) reveals that the larger ethyl group leads to increased metabolic clearance. This is likely due to the greater susceptibility of the ethyl group to N-dealkylation.
-
Comparison to a Monocyclic Analog: The bicyclic analogs, particularly those in Series B, demonstrate markedly improved metabolic stability compared to the simple monocyclic N-benzylpiperazine (Reference C-1). This highlights the beneficial effect of the bicyclic scaffold in shielding the piperazine ring from metabolic attack.
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, it is crucial to follow well-validated experimental protocols. Below are detailed methodologies for the two most common in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a cost-effective and high-throughput method primarily for evaluating Phase I metabolism mediated by enzymes such as CYPs.[1][11]
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the bicyclic piperazine analog in DMSO.
-
Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a fresh NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer).
-
-
Incubation:
-
In a 96-well plate, add the test compound to a final concentration of 1 µM to the incubation buffer (e.g., 0.1 M potassium phosphate, pH 7.4).
-
Add the liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[13]
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more physiologically relevant model, as it includes both Phase I and Phase II metabolic enzymes, as well as active transport processes.[12][14]
Experimental Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and determine cell viability and density.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate the cell suspension at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the cell suspension and add it to ice-cold acetonitrile containing an internal standard.[14]
-
-
Sample Analysis:
-
Vortex the samples and centrifuge to pellet the cell debris.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
The data analysis is performed in the same manner as for the microsomal stability assay to determine the half-life and intrinsic clearance.
-
Conclusion and Future Directions
The metabolic stability of bicyclic piperazine analogs is a critical parameter that can be significantly influenced by their structural features. As demonstrated, the choice of the bicyclic core, the nature of substituents, and their points of attachment can all have a profound impact on the rate and pathways of metabolism. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays, medicinal chemists can gain valuable insights into the structure-stability relationships of their compounds. This knowledge, in turn, allows for the rational design of next-generation analogs with enhanced metabolic stability and improved pharmacokinetic profiles, ultimately increasing the probability of success in the challenging journey of drug discovery and development. Future work in this area will likely focus on the development of more predictive in silico models for metabolic stability and the use of more complex in vitro systems, such as 3D liver models, to better mimic the in vivo environment.
References
-
Fernández, A., et al. (2021). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 12(6), 945-951. Available from: [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Al-Tahami, K., & Al-Shakliah, N. S. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Advances, 7(54), 34221-34229. Available from: [Link]
-
Wójcik, M., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(7), e0132947. Available from: [Link]
-
Antia, U., & Lobb, M. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 899-905. Available from: [Link]
-
Romero, D. L., et al. (1996). Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. Journal of Medicinal Chemistry, 39(19), 3769-3789. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents for Microsomal Stability Assay. Retrieved from [Link]
-
Lin, Z., et al. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 52(6), 405-414. Available from: [Link]
-
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
ResearchGate. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
LUP Student Papers. (2023). Metabolic stability and metabolite identification using hepatocytes. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Palle, V. P., et al. (2004). Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry, 47(25), 6302-6314. Available from: [Link]
-
ResearchGate. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved from [Link]
-
JoVE. (n.d.). The Synthesis of Bicyclic Piperazinone and Related Derivatives. Retrieved from [Link]
-
Organic Letters. (2019). Enantiospecific Access to Bicyclic Morpholines and Piperazines. Retrieved from [Link]
-
Blumberg Institute. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Retrieved from [Link]
- Google Patents. (2005). WO2005021555A1 - Bicyclic piperazine compound and use thereof.
-
ResearchGate. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]
-
Al-Majdoub, Z. M., et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances, 10(9), 5410-5421. Available from: [Link]
-
ChemistryOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Preprints.org. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Retrieved from [Link]
-
Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Retrieved from [Link]
-
Cignarella, G., et al. (1963). BICYCLIC HOMOLOGS OF PIPERAZINE. VI. SYNTHESIS AND ANALGESIC ACTIVITY OF 3-SUBSTITUTED 8-PROPIONYL-3,8-DIAZABICYCLO(3.2.1)OCTANES. Journal of Medicinal Chemistry, 6, 764-766. Available from: [Link]
-
MDPI. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib in HLMs by LC–MS/MS. Retrieved from [Link]
-
Semantic Scholar. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]
-
Die Pharmazie-An International Journal of Pharmaceutical Sciences. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyp3a4 – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]
-
PubMed. (2001). Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists. Retrieved from [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles [austinpublishinggroup.com]
- 8. Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
As a Senior Application Scientist, I frequently consult with drug development teams utilizing complex bridged bicyclic systems like 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one. While its unique stereochemistry and rigidity make it an invaluable scaffold in medicinal chemistry, its disposal is often mishandled. Treating this compound as generic "organic solid waste" overlooks a critical mechanistic vulnerability: the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and strict environmental compliance.
Chemical Profile & The Causality of Hazards
Before executing a disposal plan, we must understand the molecular behavior of the waste. 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one combines a rigid, potentially irritating diazabicyclo core with a highly reactive Boc group .
The primary logistical hazard arises from the Boc group's decomposition pathway. If this compound is inadvertently disposed of in an acidic waste stream (e.g., mixed with trifluoroacetic acid or hydrochloric acid waste), the carbamate oxygen becomes protonated . This triggers a rapid fragmentation into a stabilized tert-butyl cation and a carbamic acid intermediate .
The subsequent cascade is highly dangerous in a sealed waste carboy: the tert-butyl cation deprotonates to form gaseous isobutylene, while the carbamic acid decarboxylates to release carbon dioxide (CO₂) . This sudden generation of two distinct gases creates a severe pressurization and explosion hazard.
Acid-catalyzed Boc deprotection mechanism illustrating waste pressurization hazards.
Quantitative Data & Hazard Summary
To ensure operational readiness, all personnel must be familiar with the physical parameters and incompatibilities of the compound.
| Parameter | Specification | Operational Implication |
| Chemical Name | 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one | Requires specific labeling for accurate waste tracking. |
| Physical State | Solid (Organic) | Prone to aerosolization during spills; avoid dry sweeping. |
| Primary Hazards | Skin/Eye Irritant, Aquatic Toxicity | Mandates use of nitrile gloves and secondary containment. |
| Incompatibilities | Strong Acids, Oxidizing Agents | Must be strictly segregated from acidic waste streams. |
| Decomposition | Isobutylene gas, CO₂, NOx | Generates explosive pressure in sealed containers if acidified. |
Step-by-Step Disposal Protocol
To prevent unintended reactions and comply with the Resource Conservation and Recovery Act (RCRA) , follow this self-validating workflow. Every step is designed to isolate the compound from incompatible reagents.
Step 1: Source Segregation (Critical)
Step 2: Containerization
-
Place solid waste (including contaminated weighing paper, spatulas, and empty vials) into a leak-proof, high-density polyethylene (HDPE) container .
-
If the compound is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate), use a compatible liquid waste carboy. Pro-tip: Utilize vented caps on liquid waste containers holding Boc-protected compounds to safely release any incidental gas buildup.
Step 3: RCRA-Compliant Labeling
-
Label the container immediately upon the first drop of waste. According to EPA guidelines, the label must clearly state "Hazardous Waste" .
-
List the full chemical name: "5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one" and note the specific hazards: "Toxic / Irritant / Gas Generation Hazard if Acidified".
Step 4: Accumulation and Storage
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the direct control of the operator .
-
Ensure the SAA has secondary containment (e.g., a chemical spill tray) to capture any accidental breaches.
Step 5: Final Disposal
-
Transfer the waste to the central accumulation area within your facility's permitted timeframe (typically < 6 months for academic/research labs) [[1]]([Link]).
-
Final destruction must be handled by a licensed chemical waste disposal contractor via high-temperature incineration .
Standard operational workflow for the segregation and disposal of Boc-protected amine waste.
Spill Response & Decontamination
In the event of a localized benchtop spill, immediate and calculated action is required to prevent exposure and environmental release:
-
Evacuate & Ventilate: Clear non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity .
-
PPE Verification: Ensure you are wearing fresh chemical-resistant nitrile gloves, safety goggles with side shields, and a standard laboratory coat.
-
Containment: Gently collect the solid using a static-free brush and dustpan. Avoid vigorous dry sweeping to prevent the aerosolization of irritating dust particles .
-
Decontamination: Wipe the affected surface with a damp paper towel (using water and mild detergent), followed by a final wipe with ethanol to remove organic residues.
References
-
Title: 1,8-Diazabicyclo(5.4.0)undec-7-ene - Safety Data Sheet Source: DC Fine Chemicals URL: [Link]
-
Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
-
Title: Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL: [Link]
-
Title: Chemical and Hazardous Waste Management and Disposal Policy Source: McNeese State University URL: [Link]
-
Title: Management of Waste - Prudent Practices in the Laboratory Source: NCBI Bookshelf (NIH) URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
Sources
Personal protective equipment for handling 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one
As a Senior Application Scientist, I approach the handling of specialized organic building blocks not merely as a compliance checklist, but as a critical variable in experimental integrity. 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one (CAS: 869564-45-4 / 2168053-79-8) is a highly valuable, conformationally restricted bridged bicyclic scaffold used extensively in drug discovery (e.g., PROTAC linkers and rigid pharmacophores).
Because it is a fine organic powder featuring a reactive lactam/amine core shielded by a lipophilic tert-butyloxycarbonyl (Boc) group, it presents specific handling challenges. The lipophilicity of the Boc group increases the molecule's ability to permeate the skin if dissolved in standard coupling solvents (like DMF or DMSO), while the rigid bicyclic framework often leads to significant static charge buildup during weighing.
The following protocol provides a self-validating, causality-driven system for the safe handling, operational processing, and disposal of this compound.
Hazard Profiling & Risk Assessment
Before handling, we must establish a baseline risk profile. While highly specific toxicological data for novel bicyclic intermediates is often proprietary, we apply standard precautionary principles for Boc-protected nitrogenous building blocks as outlined in [1].
| Hazard Class | Assumed GHS Classification | Mechanistic Rationale (Causality) |
| Skin Irritation | Category 2 (H315) | The lipophilic Boc group facilitates dermal absorption if solvated. Residual basicity from the diaza-core can disrupt epidermal lipid bilayers. |
| Eye Irritation | Category 2A (H319) | Fine particulate contact causes physical micro-abrasions and localized chemical irritation upon contact with tear film. |
| Respiratory | Category 3 (H335) | Aerosolization of the fine powder due to static charge during transfer causes mucous membrane irritation. |
Personal Protective Equipment (PPE) Matrix
The mandates that protective gear must be matched to the specific chemical and physical hazards of the task[2].
| PPE Category | Equipment Specification | Causality & Experimental Rationale |
| Hand Protection | Double-layered Nitrile Gloves (min 4 mil) | Nitrile is selected over latex because this compound is typically dissolved in polar aprotic solvents (DMF, DMSO), which rapidly permeate latex[3]. Double-gloving allows immediate shedding of the outer layer if contaminated, preventing transfer to analytical balances. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses leave orbital gaps. Goggles are required to prevent fine, static-prone dust from bypassing the lenses and entering the eye[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat with Knit Cuffs | Knit cuffs prevent sleeves from dragging into the compound or knocking over micro-vials. FR material is strictly required, as subsequent deprotection/coupling steps often involve highly flammable solvents[5]. |
| Respiratory | Chemical Fume Hood (80-100 fpm face velocity) | Weighing inside a calibrated fume hood negates the need for an N95 respirator by actively pulling aerosolized particulates away from the operator's breathing zone[4]. |
Operational Workflow: Step-by-Step Methodology
To ensure both operator safety and stoichiometric precision, follow this self-validating workflow. Every step is designed to preemptively neutralize a specific physical or chemical risk.
Phase A: Pre-Weighing & Static Mitigation
-
Prepare the Environment: Ensure the analytical balance is located inside a certified chemical fume hood.
-
Mitigate Static Charge: Wipe down the balance pan and the immediate surrounding area with an anti-static brush or a zero-stat ionizing gun.
-
Causality: Bridged bicyclic compounds are notorious for holding static charge. Neutralizing the environment prevents the powder from "jumping" out of the weigh boat, which causes both mass inaccuracies and environmental contamination.
-
-
Don PPE: Equip FR lab coat, goggles, and double nitrile gloves.
Phase B: Transfer & Immediate Dissolution
-
Weighing: Tare a disposable, anti-static polymeric weigh boat. Carefully transfer the 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one using a grounded micro-spatula.
-
Quantitative Transfer: Transfer the powder directly into a dry reaction vessel (e.g., a round-bottom flask or scintillation vial).
-
Immediate Solvation: Immediately add your reaction solvent (e.g., Dichloromethane or DMF) to the vessel and seal it.
-
Causality: Solvating the compound immediately eliminates the inhalation hazard of the dry powder and stabilizes the material for downstream Boc-deprotection (typically using TFA or HCl in dioxane).
-
Phase C: Post-Handling Decontamination
-
Shed Outer Gloves: Remove the outer layer of nitrile gloves and dispose of them in a solid hazardous waste bin.
-
Decontaminate Surfaces: Wipe the balance and spatulas with a lint-free wipe dampened with 70% isopropanol.
-
Causality: Isopropanol effectively solubilizes residual organic traces without damaging the balance's acrylic draft shield, ensuring zero cross-contamination for the next researcher.
-
Operational & Safety Logic Visualization
The following diagram maps the critical path of handling this compound, highlighting the integration of safety checkpoints directly into the experimental workflow.
Caption: Workflow for the safe handling, dissolution, and disposal of 5-Boc-2,5-diaza-bicyclo[2.2.2]octan-3-one.
Spill Management & Disposal Plan
In the event of an accidental release, response protocols must prioritize containment over immediate cleanup, aligning with the [6].
For Solid Spills (Dry Powder):
-
Do NOT dry sweep. Brushing the dry powder will aerosolize the compound, creating a severe inhalation hazard[7].
-
Cover the spill with absorbent paper towels lightly dampened with water or isopropanol to suppress dust.
-
Carefully scoop the dampened material using a non-sparking synthetic scoop.
-
Place the material into a designated solid hazardous waste container.
For Solution Spills (e.g., dissolved in DMF or DCM):
-
Ensure fume hood sashes are lowered to maximize exhaust velocity[8].
-
Apply a commercially available activated carbon absorbent or vermiculite around the perimeter of the spill to dike it, then cover the center[6].
-
Once absorbed, scoop the matrix into a compatible hazardous waste bucket.
-
Wash the affected surface with a soap/water solution, followed by an isopropanol wipe to remove lipophilic residues.
Waste Segregation:
-
Solid Waste: Contaminated weigh boats, outer gloves, and solid spill cleanup materials must be routed to Solid Hazardous Organic Waste [8].
-
Liquid Waste: Post-reaction solutions containing this compound must be segregated based on the solvent. Halogenated solvents (e.g., DCM, Chloroform) must go into Halogenated Waste , while solvents like DMF or DMSO must be routed to Non-Halogenated Waste to prevent explosive cross-reactions during waste processing[9].
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." United States Department of Labor. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]
-
American Chemical Society (ACS). "Guide for Chemical Spill Response Planning in Laboratories." ACS Committee on Chemical Safety. Available at:[Link]
Sources
- 1. Prudent Practices in the Laboratory [nationalacademies.org]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. Personal Protective Equipment | NSTA [nsta.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 9. Safety | Department of Chemistry and Chemical Biology [chemistry.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
